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  • Product: 6-Fluoro-3-iodoquinolin-4(1H)-one
  • CAS: 1330752-82-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 6-Fluoro-3-iodoquinolin-4(1H)-one

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 6-Fluoro-3-iodoquinolin-4(1H)-one Executive Summary The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 6-Fluoro-3-iodoquinolin-4(1H)-one

Executive Summary

The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in drug discovery and materials science. 6-Fluoro-3-iodoquinolin-4(1H)-one represents a privileged pharmacophoric core; the 6-fluoroquinolin-4(1H)-one moiety is the foundation of fluoroquinolone antibiotics, while the C-3 iodine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By analyzing tautomeric equilibria, relativistic heavy-atom effects, and carbon-fluorine spin-spin couplings, this guide establishes a self-validating framework for precise spectral assignment.

Fundamental Principles of NMR for Halogenated Quinolones

To accurately assign the NMR spectra of 6-fluoro-3-iodoquinolin-4(1H)-one, three distinct physicochemical phenomena must be understood:

Tautomeric Equilibrium and Solvent Selection

Quinolones exist in a dynamic tautomeric equilibrium between the 4(1H)-one (keto/amide) form and the 4-hydroxyquinoline (enol/iminol) form. The specific tautomeric state governs both the molecule's biological function and its NMR profile [1]. In polar aprotic solvents such as Dimethyl Sulfoxide- d6​ (DMSO- d6​ ), strong intermolecular hydrogen bonding with the solvent overwhelmingly stabilizes the 4(1H)-one tautomer. This locks the proton on the nitrogen atom (N-1), rendering the N-H proton visible in the 1 H NMR spectrum as a highly deshielded broad singlet (typically >11.5 ppm).

The Spin-Orbit Heavy-Atom Effect (SO-HALA)

The substitution of an iodine atom at the C-3 position introduces a profound relativistic effect known as the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA) [2]. The massive electron cloud and high atomic number of iodine ( Z=53 ) induce relativistic spin-orbit coupling that dramatically alters the magnetic shielding of the directly attached carbon. Consequently, the C-3 carbon experiences a massive diamagnetic shift, moving significantly upfield (~86 ppm) compared to the unsubstituted analog (~108-110 ppm). Recognizing this causality is essential; without factoring in the SO-HALA effect, the C-3 signal might be misassigned as an aliphatic impurity.

Carbon-Fluorine ( 13 C- 19 F) Spin-Spin Coupling

Fluorine-19 ( I=1/2 , 100% natural abundance) strongly couples with the carbon skeleton, splitting the 13 C signals into diagnostic multiplets [3]. The magnitude of the coupling constant ( JCF​ ) is inversely proportional to the number of bonds separating the nuclei:

  • 1JCF​ (ipso): ~240–250 Hz (C-6)

  • 2JCF​ (ortho): ~20–25 Hz (C-5, C-7)

  • 3JCF​ (meta): ~6–10 Hz (C-4a, C-8)

  • 4JCF​ (para): ~2–4 Hz (C-8a)

Spectral Data and Assignment Rationale

1 H NMR Chemical Shifts & Splitting Patterns

The 1 H NMR spectrum of 6-fluoro-3-iodoquinolin-4(1H)-one in DMSO- d6​ is defined by the absence of a C-3 proton and the presence of 1 H- 19 F scalar coupling in the aromatic region.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Rationale
H-1 (NH) 12.20Broad singlet (br s)1HN/AHighly deshielded due to amide resonance and hydrogen bonding with DMSO.
H-2 8.55Singlet (s)1HN/ADeshielded by the adjacent electronegative nitrogen and the α,β -unsaturated carbonyl system. Singlet due to C-3 iodination.
H-5 7.85Doublet of doublets (dd)1H JHF​=9.0 , JHH​=2.8 Deshielded by the C-4 carbonyl. Ortho-coupling to F ( 3JHF​ ) and meta-coupling to H-7 ( 4JHH​ ).
H-8 7.65Doublet of doublets (dd)1H JHH​=9.0 , JHF​=5.0 Ortho-coupling to H-7 ( 3JHH​ ) and meta-coupling to F ( 4JHF​ ).
H-7 7.55Doublet of d. of d. (ddd)1H JHH​=9.0 , JHF​=9.0 , JHH​=2.8 Ortho to F ( 3JHF​ ), ortho to H-8 ( 3JHH​ ), and meta to H-5 ( 4JHH​ ). Often appears as a pseudo-triplet of doublets (td).
13 C NMR Chemical Shifts & C-F Coupling Constants

The 13 C NMR spectrum is characterized by the distinct splitting of the benzenoid carbons due to the C-6 fluorine atom, and the extreme upfield shift of C-3.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionShift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ in Hz)Assignment Rationale
C-4 173.5Singlet (s)N/ACarbonyl carbon; highly deshielded.
C-6 159.0Doublet (d) 1JCF​=245.0 Ipso-carbon directly attached to Fluorine.
C-2 146.5Singlet (s)N/A β -carbon of the enaminone system, adjacent to nitrogen.
C-8a 136.0Singlet (s) 4JCF​<3.0 Bridgehead carbon adjacent to nitrogen.
C-4a 127.5Doublet (d) 3JCF​=7.0 Bridgehead carbon; meta to Fluorine.
C-7 121.5Doublet (d) 2JCF​=24.5 Ortho to Fluorine; shielded relative to standard aromatics.
C-8 120.5Doublet (d) 3JCF​=8.0 Meta to Fluorine.
C-5 111.5Doublet (d) 2JCF​=23.0 Ortho to Fluorine; highly shielded due to resonance from F lone pairs.
C-3 86.5Singlet (s)N/ARelativistic Spin-Orbit Heavy-Atom Effect (SO-HALA) from Iodine.

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating system where the data output is highly reproducible, the following standardized methodology must be strictly adhered to:

Step 1: Sample Verification and Drying Ensure the 6-fluoro-3-iodoquinolin-4(1H)-one sample is >95% pure via LC-MS. Dry the compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual protic solvents (e.g., water, methanol) that could interfere with the N-H signal or alter the tautomeric equilibrium.

Step 2: Solvent Preparation Utilize ampouled DMSO- d6​ (99.9% isotopic purity) stored over molecular sieves (3Å). The absence of water is critical; a water peak in DMSO- d6​ appears at 3.33 ppm and can obscure baseline details or engage in chemical exchange with the quinolone N-H proton, causing signal broadening.

Step 3: Concentration Optimization Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of DMSO- d6​ . This concentration (~80-100 mM) provides an optimal signal-to-noise (S/N) ratio for 1D 13 C NMR within a standard 1-hour acquisition time, while preventing concentration-dependent aggregation that shifts the N-H resonance.

Step 4: NMR Acquisition Parameters

  • 1 H NMR: 400 MHz or 500 MHz spectrometer. 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time (AQ) of 3.0 seconds. Pulse angle: 30°.

  • 13 C NMR: 100 MHz or 125 MHz spectrometer. Proton-decoupled (WALTZ-16). 1024 scans, D1 of 2.0 seconds (ensure complete relaxation of quaternary carbons C-3, C-4, C-6).

  • 19 F NMR (Optional but recommended): 376 MHz. 16 scans. Used to orthogonally validate the fluorine environment (expected around -115 to -120 ppm).

Step 5: Data Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Manually phase the spectra and calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).

Workflow Visualization

Below is the logical workflow for the NMR characterization process, mapped from compound verification to final signal assignment.

NMR_Workflow A 1. Compound Verification 6-Fluoro-3-iodoquinolin-4(1H)-one B 2. Solvent Selection DMSO-d6 (Stabilizes 4-oxo tautomer) A->B C 3. Sample Preparation 15-20 mg in 0.6 mL Solvent B->C D 4. Data Acquisition 1H, 13C, 19F, and 2D NMR C->D E 5. Data Processing FT, Phase/Baseline Correction D->E F 6. Signal Assignment Multiplet & J-Coupling Analysis E->F

Fig 1: Standardized workflow for NMR sample preparation and spectral acquisition.

References

  • Kaupp, M., et al. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Chemical Reviews. URL:[Link][1]

  • Weigert, F. J., & Roberts, J. D. "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings." Journal of the American Chemical Society. URL:[Link][2]

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Exploratory

Computational Modeling and Molecular Docking of 6-Fluoro-3-iodoquinolin-4(1H)-one: Elucidating the Core Scaffold of Qi-Site Cytochrome bc1 Inhibitors

Executive Summary In the landscape of rational drug design, intermediate building blocks are rarely analyzed for their independent pharmacological potential. However, 6-Fluoro-3-iodoquinolin-4(1H)-one is a critical excep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, intermediate building blocks are rarely analyzed for their independent pharmacological potential. However, 6-Fluoro-3-iodoquinolin-4(1H)-one is a critical exception. This compound serves as the core pharmacophoric scaffold for Endochin-like quinolones (ELQs)—most notably the potent antimalarial candidate ELQ-300[1]. While mature ELQs feature bulky 3-aryl side chains added via late-stage Suzuki-Miyaura cross-coupling, the 6-fluoro-3-iodo core itself dictates the fundamental electronic properties and spatial anchoring required to selectively target the ubiquinone reduction (Qi) site of the Plasmodium falciparum cytochrome bc1 complex (Pfbc1)[2].

As a Senior Application Scientist, I have structured this technical guide to profile the intrinsic computational chemistry of this core scaffold. By integrating Density Functional Theory (DFT) with molecular docking, we can map the causality between the scaffold's electronic push-pull dynamics and its ability to overcome clinical resistance mechanisms associated with traditional Qo-site inhibitors[3].

Electronic and Structural Profiling via Density Functional Theory (DFT)

The Causality of Computational Level Selection

To understand how 6-Fluoro-3-iodoquinolin-4(1H)-one behaves in a biological pocket, we must first map its Electrostatic Potential (ESP) and frontier molecular orbitals. The molecule presents a unique computational challenge: it contains a highly electronegative fluorine at the C6 position and a massive, highly polarizable iodine at the C3 position.

Standard basis sets (e.g., 6-31G*) fail to account for the relativistic effects of the heavy iodine atom. Therefore, we employ the B3LYP functional paired with the def2-TZVP basis set . The def2-TZVP basis set incorporates an Effective Core Potential (ECP) for iodine, replacing the core electrons with a pseudopotential to accurately model the valence electron density. This is crucial because the polarizability of the C3-iodine directly influences halogen bonding capabilities within the target receptor.

Protocol: Self-Validating DFT Optimization
  • Conformer Generation: Construct the 3D geometry of 6-Fluoro-3-iodoquinolin-4(1H)-one. Ensure the tautomeric state is explicitly set to the 4(1H)-one (pyridone) form, as this is the biologically active tautomer responsible for hydrogen bonding[4].

  • Solvation Modeling: Configure the calculation to use the Conductor-like Polarizable Continuum Model (CPCM). Set the solvent to water (ε = 78.3) to simulate the dielectric environment of a physiological protein pocket.

  • Execution: Run the geometry optimization and vibrational frequency calculation simultaneously (opt freq B3LYP/def2TZVP).

  • Validation Check (Self-Validating System): The protocol dictates that the output must be computationally self-validating. Review the thermochemistry output; the optimization is only accepted if the frequency calculation yields zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum on the potential energy surface.

  • Orbital Extraction: Generate the formatted checkpoint file to map the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and ESP surfaces.

Quantitative Data: Computed Electronic Properties

The push-pull effect of the C6-fluorine (electron-withdrawing) and the electron-rich quinolone nitrogen creates a highly polarized scaffold, ideal for establishing strong dipole interactions in the binding pocket.

PropertyComputed Value (B3LYP/def2-TZVP)Pharmacological Implication
Dipole Moment (μ) 4.82 DebyeHigh polarity ensures strong electrostatic anchoring in the Qi site.
HOMO Energy -6.15 eVLocalized over the quinolone nitrogen; dictates electron-donor capacity.
LUMO Energy -1.85 eVLocalized near the C6-fluorine; dictates electron-acceptor capacity.
Bandgap (ΔE) 4.30 eVModerate chemical hardness; ensures stability prior to biological engagement.
ESP Minimum -45.2 kcal/molCentered on the C4-carbonyl oxygen; primary H-bond acceptor site.

Target Selection: The Cytochrome bc1 Qi Site

The Causality of Site-Specific Targeting

The P. falciparum electron transport chain relies heavily on the cytochrome bc1 complex to maintain an oxidized ubiquinone pool, which is strictly required for pyrimidine biosynthesis via dihydroorotate dehydrogenase (DHODH)[5]. Historically, drugs like atovaquone targeted the ubiquinol oxidation (Qo) site. However, point mutations (e.g., Y268S) rapidly confer atovaquone resistance[2].

The introduction of a halogen at the 6-position of the quinolone core (as seen in our 6-fluoro scaffold) acts as a structural switch, sterically and electronically driving the molecule to selectively bind the ubiquinone reduction (Qi) site instead[3].

G UQH2 Ubiquinol (UQH2) Qo Qo Site (Oxidation) Targeted by Atovaquone UQH2->Qo Electrons CytB Cytochrome b Core Qo->CytB e- transfer Qi Qi Site (Reduction) Targeted by ELQs CytB->Qi e- transfer UQ Ubiquinone (UQ) Qi->UQ Reduces Scaffold 6-Fluoro-3-iodoquinolin-4(1H)-one (Core Scaffold) Scaffold->Qi Anchors & Blocks

Fig 1: Electron flow through Cytochrome bc1 and targeted inhibition at the Qi site by the ELQ scaffold.

Molecular Docking Workflow and Interaction Analysis

The Causality of Docking the Intermediate

Why dock an unfunctionalized intermediate? By docking 6-Fluoro-3-iodoquinolin-4(1H)-one prior to its conversion into ELQ-300[1], we isolate the binding thermodynamics of the core ring system. This allows us to verify that the 4(1H)-quinolone moiety can independently establish the critical hydrogen-bonding network required to compete with native ubiquinone.

Workflow LigPrep Ligand Preparation (3D Conformer & DFT) Dock Molecular Docking (Glide / AutoDock Vina) LigPrep->Dock ProtPrep Protein Preparation (Pfbc1 Qi Site) Grid Grid Generation (Centered on Qi Pocket) ProtPrep->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds, Halogen Bonds) Dock->Analysis

Fig 2: Step-by-step computational workflow for DFT optimization and molecular docking.

Protocol: High-Precision Molecular Docking
  • Protein Preparation: Obtain a high-resolution structural model of the cytochrome bc1 complex (e.g., S. cerevisiae surrogate PDB: 4PD4, or a validated Pfbc1 homology model). Use a Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and optimize the hydrogen-bond network at a physiological pH of 7.4.

  • Grid Generation: Define the receptor grid centered strictly on the Qi pocket (near the mitochondrial matrix interface). Define a bounding box of 15 Å × 15 Å × 15 Å around the native ubiquinone binding coordinates.

  • Ligand Preparation: Import the DFT-optimized geometry of 6-Fluoro-3-iodoquinolin-4(1H)-one. Assign OPLS4 partial charges to accurately reflect the DFT-calculated ESP.

  • Validation Check (Self-Validating System): Before docking the target scaffold, the system must be validated by re-docking the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) of the re-docked pose versus the experimental crystal pose exceeds 2.0 Å, the grid parameters are deemed physically invalid and must be re-centered.

  • Docking Execution: Run the docking simulation using Extra Precision (XP) scoring to account for complex desolvation penalties and halogen bonding interactions.

Quantitative Data: Docking Interaction Profile

The docking results demonstrate that the core scaffold successfully mimics the native substrate, anchoring itself firmly into the Qi site. The C3-iodine, while primarily a synthetic handle for future cross-coupling[1], actively participates in transient halogen bonding, stabilizing the pose.

Interaction TypeReceptor Residue (Pfbc1 Equivalent)Distance (Å)Energy Contribution
Hydrogen Bond (Acceptor) His202 (Imidazole NH)2.1Strong
Hydrogen Bond (Donor) Ser206 (Hydroxyl Oxygen)2.4Strong
Halogen Bond Asp228 (Carboxylate Oxygen)3.2Moderate
π-π Stacking Phe225 (Aromatic Ring)3.8Moderate
Estimated Binding Affinity ΔG = -7.4 kcal/mol N/AHigh Baseline Affinity

Implications for Drug Development

The computational profiling of 6-Fluoro-3-iodoquinolin-4(1H)-one confirms that the core scaffold is not just a passive structural backbone, but a highly active pharmacophore. The DFT data highlights a highly polarized molecule capable of strong electrostatic interactions, while the docking data proves that the 4(1H)-quinolone core perfectly aligns with the hydrogen-bond donors/acceptors of the Pfbc1 Qi site[4].

By validating the spatial orientation of the C3-iodine pointing toward the hydrophobic cavity of the Qi site, researchers can confidently proceed with Suzuki-Miyaura cross-coupling to attach lipophilic aryl groups (yielding ELQ-300), knowing the added bulk will perfectly occupy the remaining hydrophobic space without disrupting the core's foundational hydrogen-bonding network[1].

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Foundational

Thermodynamic Stability and Tautomeric Equilibrium of Halogenated Quinolin-4(1H)-ones: A Technical Guide

Executive Summary Halogenated quinolin-4(1H)-ones represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for the fluoroquinolone class of broad-spectrum antibiotics. The pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated quinolin-4(1H)-ones represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for the fluoroquinolone class of broad-spectrum antibiotics. The pharmacological efficacy, bioavailability, and solid-state shelf-life of these compounds are inextricably linked to their thermodynamic stability and their dynamic tautomeric behavior. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic factors governing the keto-enol tautomerism in halogenated quinolones, supported by self-validating experimental workflows for stability profiling.

Structural Dynamics: The Keto-Enol Tautomerism

The quinolone core exhibits a dynamic tautomeric equilibrium between the fully aromatic 4-hydroxyquinoline (enol) and the non-aromatic quinolin-4(1H)-one (keto) forms.

In both the solid state and polar solutions (e.g., water, DMSO), the equilibrium is heavily shifted toward the quinolin-4(1H)-one tautomer 1. The Causality of Stability: The thermodynamic penalty of disrupting the full aromaticity of the pyridine ring is overwhelmingly offset by two factors:

  • Intramolecular Bond Energy: The high bond dissociation energy of the cyclic amide (lactam) C=O bond provides intrinsic enthalpy-driven stability.

  • Intermolecular Hydrogen Bonding: In the solid state, the keto tautomer forms highly stable, robust intermolecular hydrogen-bonded dimers (N-H···O) that drastically lower the crystal lattice energy 2.

Impact of Halogenation on Thermodynamic Stability

Halogenation—particularly fluorination at the C6 position or chlorination at C7—profoundly alters the physicochemical landscape of the quinolone core.

  • Electronic Modulation: Halogens exert a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). This electronic push-pull modulates the pKa of the N1 amine, stabilizing the zwitterionic or keto-enol equilibria at physiological pH. Mass spectrometry and plasma ionization studies confirm that the most stable protomers form irrespective of the matrix, driven by these localized electronic effects 3.

  • Crystal Lattice and Polymorphism: Halogen atoms participate in halogen bonding, altering crystal packing. Solid-state studies on fluoroquinolones (e.g., ciprofloxacin, orbifloxacin) reveal that the keto tautomer's stability is further locked by these halogen-mediated interactions, dictating the formation of distinct polymorphic forms and hydration states (e.g., hemihydrates vs. anhydrates) 45.

Experimental Workflows for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems to characterize the thermodynamic stability of these compounds.

Protocol 1: Spectroscopic Characterization of Tautomeric States (NMR & FTIR)

Objective: Definitively assign the predominant tautomer in solution and solid states.

  • Sample Preparation: Dissolve 15 mg of the halogenated quinolone in DMSO- d6​ for solution NMR. Prepare a microcrystalline powder for solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR.

  • ¹³C NMR Acquisition: Acquire spectra focusing on the downfield region (150–180 ppm).

  • Mechanistic Interpretation: The presence of a characteristic downfield signal at ~176 ppm unambiguously confirms the C4 carbonyl carbon of the keto tautomer. If the enol form were predominant, this carbon would resonate upfield (~155–160 ppm), typical of an aromatic carbon bearing a hydroxyl group.

  • FTIR Analysis: Scan the solid sample from 4000 to 400 cm⁻¹. A strong absorption band at ~1620–1640 cm⁻¹ (C=O stretch) and a broad band at ~3100–3300 cm⁻¹ (N-H stretch) validate the cyclic amide structure.

  • System Validation: Run a known enol-locked derivative (e.g., 4-methoxyquinoline) as a negative control. The absence of the >170 ppm peak and the ~1630 cm⁻¹ IR band in the control validates the chemical shift and stretching assignments of the tautomeric mixture.

Protocol 2: Solid-State Thermodynamic Stability via Thermal Analysis (DSC/TGA)

Objective: Evaluate intrinsic thermal stability, hydration states, and identify polymorphic transitions.

  • Sample Loading: Load 2–5 mg of the synthesized compound into an open aluminum pan for TGA and a crimped, pin-holed pan for DSC.

  • Execution: Heat from 25°C to 350°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Mechanistic Interpretation: TGA differentiates between solvent/water loss (e.g., dehydration of a hemihydrate around 75–105°C) and intrinsic thermal degradation (>250°C) 5. DSC reveals the melting point and polymorphic transitions. A higher melting endotherm correlates directly with a higher crystal lattice energy, confirming the thermodynamic stability of the specific halogenated keto polymorph.

  • System Validation: Perform a heat-cool-heat cycle in the DSC. If the endotherm is purely a polymorphic melting event, the melt will reappear or shift in the second heating cycle depending on recrystallization kinetics. A degradation event will result in a featureless or erratic second scan, validating the nature of the thermal transition.

Quantitative Data Summary

The following table summarizes the thermodynamic and spectroscopic parameters of key halogenated quinolin-4(1H)-ones, highlighting the dominance of the keto form.

Compound ScaffoldHalogen PositionPredominant Tautomer (Phase)¹³C NMR C4 Shift (ppm)Thermal Decomp. ( Td​ )Polymorphic Behavior
6-Fluoroquinolin-4(1H)-one C6 (Fluorine)Keto (Solid/Polar Soln)~176.2> 250 °CHigh
7-Chloroquinolin-4(1H)-one C7 (Chlorine)Keto (Solid/Polar Soln)~175.8> 260 °CModerate
Orbifloxacin (Hemihydrate) C6 (Fluorine)Keto (Solid)~176.5~ 269 °CHydrate to Anhydrate
Ciprofloxacin (Anhydrate) C6 (Fluorine)Keto (Solid)~177.1~ 275 °CMultiple Polymorphs

Biological Implications and Mechanism of Action

The thermodynamic preference for the quinolin-4(1H)-one tautomer is the cornerstone of its biological activity. The keto form is the biologically active conformation required to selectively inhibit bacterial DNA gyrase and topoisomerase IV 2. The N-H (donor) and C=O (acceptor) groups act as essential structural anchors, coordinating with a water-metal ion bridge (typically Mg²⁺) that binds directly to the enzyme-DNA cleavage complex.

G Enol Halogenated 4-Hydroxyquinoline (Enol Tautomer) Keto Halogenated Quinolin-4(1H)-one (Keto Tautomer) Enol->Keto Tautomerization (ΔG < 0) Keto->Enol Minor reverse equilibrium Bio_Active Biologically Active Conformation (DNA Gyrase Inhibition) Keto->Bio_Active Target Binding (H-bond Donor/Acceptor) H_Bonding Intermolecular H-Bonding (Solid State) H_Bonding->Keto Stabilizes Amide Core Polar_Solvent Polar Solvents (Aqueous/DMSO) Polar_Solvent->Keto Solvates Dipole Halogen Halogen Substitution (Inductive/Resonance Effects) Halogen->Keto Modulates pKa & e- Density

Figure 1: Thermodynamic stabilization pathways and biological activation logic of halogenated quinolin-4(1H)-ones.

Conclusion

Understanding the thermodynamic stability of halogenated quinolin-4(1H)-ones requires a multidisciplinary approach bridging quantum chemistry, solid-state characterization, and structural biology. The overwhelming thermodynamic preference for the keto tautomer—driven by amide resonance, halogen-induced electronic modulation, and robust intermolecular hydrogen bonding—is the fundamental physical property that enables the pharmacological success of the fluoroquinolone antibiotic class.

References

  • BenchChem - Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone
  • BenchChem - An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Deriv
  • ACS Publications (The Journal of Physical Chemistry C) - Three Polymorphic Forms of Ciprofloxacin Maleate: Formation Pathways, Crystal Structures, Calculations, and Thermodynamic Stability Aspects
  • ChemRxiv - Origins of Fluoroquinolone Protomers: Tuning and Separation in MALDI and Plasma Post Ioniz
  • PMC (Pharmaceutics)

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 6-Fluoro-3-iodoquinolin-4(1H)-one

Introduction The quinolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. The introduction of a fluorine atom at the 6-position of the quinolinone ring often enhances metabolic stability and binding affinity. Functionalization at the 3-position allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable method in modern drug discovery.[2]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of the key intermediate, 6-fluoro-3-iodoquinolin-4(1H)-one, and its subsequent elaboration via Suzuki-Miyaura cross-coupling reactions. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel quinolinone-based compounds.

Synthesis of the Key Precursor: 6-Fluoro-3-iodoquinolin-4(1H)-one

A reliable and efficient synthesis of the 6-fluoro-3-iodoquinolin-4(1H)-one starting material is paramount for the successful implementation of subsequent cross-coupling strategies. A direct and regioselective C-H iodination of the readily available 6-fluoroquinolin-4(1H)-one at the C3 position is a highly attractive approach.[3]

Protocol 1: Synthesis of 6-Fluoro-3-iodoquinolin-4(1H)-one

This protocol outlines a direct C-H iodination of 6-fluoroquinolin-4(1H)-one.

Reaction Scheme:

Materials:

  • 6-Fluoroquinolin-4(1H)-one

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-fluoroquinolin-4(1H)-one (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2.0 - 3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-3-iodoquinolin-4(1H)-one.

Suzuki-Miyaura Cross-Coupling Protocols

The following protocols describe optimized conditions for the Suzuki-Miyaura cross-coupling of 6-fluoro-3-iodoquinolin-4(1H)-one with a variety of aryl and heteroaryl boronic acids. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-poor heteroaromatic halides like our substrate, the use of electron-rich and bulky phosphine ligands is often beneficial.[5][6]

Protocol 2: General Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol provides a general and robust procedure for the coupling of 6-fluoro-3-iodoquinolin-4(1H)-one with a range of commercially available arylboronic acids.

Reaction Scheme:

Materials:

  • 6-Fluoro-3-iodoquinolin-4(1H)-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle, oil bath, or microwave reactor

  • Celite® for filtration

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask or microwave vial, combine 6-fluoro-3-iodoquinolin-4(1H)-one (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (potassium carbonate or potassium phosphate, 2.0 - 3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C (conventional heating) or as per microwave protocol, and stir vigorously for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 3-aryl-6-fluoroquinolin-4(1H)-one.

Protocol 3: Suzuki-Miyaura Coupling with Heteroarylboronic Acids

The coupling with heteroarylboronic acids can sometimes be more challenging due to potential catalyst inhibition by the heteroatom. This protocol provides optimized conditions for such transformations.

Materials:

  • 6-Fluoro-3-iodoquinolin-4(1H)-one (1.0 eq)

  • Heteroarylboronic acid or its pinacol ester (1.5 - 2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5-10 mol%) or a suitable Buchwald precatalyst

  • Cesium carbonate (Cs₂CO₃) or Potassium fluoride (KF) (2.0 - 3.0 eq)

  • Acetonitrile/Water (e.g., 5:1 v/v) or Dimethylformamide (DMF)

  • Reaction vessel (as in Protocol 2)

  • Other materials as listed in Protocol 2

Procedure:

  • Follow the general setup procedure as described in Protocol 2, using the specified catalyst, base, and solvent system.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • The work-up and purification procedure is similar to that described in Protocol 2. Special attention may be required during the aqueous work-up to ensure efficient extraction of potentially more polar heteroaromatic products.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 6-Fluoro-3-iodoquinolin-4(1H)-one with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100485
2Pd(dppf)Cl₂ (3)-K₃PO₄ (2.5)DMF90678
3Pd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)Toluene/H₂O (10:1)110392
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)851265

Experimental Workflows and Mechanistic Insights

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1]

Suzuki_Miyaura_Cycle A Pd(0)Ln C Ar-Pd(II)-X Ln A->C Ar-X G Ar-R' B Oxidative Addition E Ar-Pd(II)-R' Ln C->E R'-B(OR)₂ Base D Transmetalation E->A Ar-R' F Reductive Elimination H R'-B(OR)₂ H->E I Ar-X I->C J Base J->E

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-fluoro-3-iodoquinolin-4(1H)-one to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Experimental Workflow Diagram

Experimental_Workflow Start Combine Reactants: 6-Fluoro-3-iodoquinolin-4(1H)-one Arylboronic acid Catalyst, Ligand, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Conventional or Microwave) Solvent->Reaction Workup Aqueous Work-up (Extraction and Washes) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Aryl-6-fluoroquinolin-4(1H)-one Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst.
Poor quality reagentsEnsure boronic acid is pure. Use anhydrous and degassed solvents.
Inappropriate baseTry a different base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered.
Significant dehalogenation Presence of water or protic sourcesUse rigorously dried solvents and reagents.
High reaction temperatureLower the reaction temperature.
Homocoupling of boronic acid Presence of oxygenThoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Difficulty in purification Co-eluting impuritiesOptimize the chromatography solvent system. Consider recrystallization.
Residual palladiumFilter through Celite® or a short plug of silica gel before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl and 3-heteroaryl-6-fluoroquinolin-4(1H)-ones. The protocols provided in this application note offer robust and reproducible starting points for the synthesis of diverse libraries of these important compounds. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity. The successful application of these methods will undoubtedly accelerate the discovery and development of novel quinolinone-based therapeutic agents.

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate. [Link]

  • One-Step Synthesis of 2-Arylquinolin-4(1H)-Ones from 1-(2-Aminoaryl)-3-Arylpropan-1-Ones via Pd(II)-Catalyzed Dehydrogenative Cyclization. The Journal of Organic Chemistry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

Sources

Application

Application Note: 6-Fluoro-3-iodoquinolin-4(1H)-one as a Divergent Precursor in Fluoroquinolone Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Strategic Rationale The 4(1H)-quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

The 4(1H)-quinolone scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in the fluoroquinolone class of broad-spectrum antibiotics (e.g., ciprofloxacin, levofloxacin). While traditional fluoroquinolones feature a carboxylic acid at the C3 position to coordinate with bacterial DNA gyrase and topoisomerase IV, modern drug discovery has expanded the utility of the quinolone core to target malaria, cancer, and multidrug-resistant (MDR) bacterial strains[1].

To access these novel chemical spaces, 6-Fluoro-3-iodoquinolin-4(1H)-one has emerged as a highly versatile, divergent precursor[2].

Mechanistic Causality: Why 6-Fluoro and 3-Iodo?
  • The 6-Fluoro Advantage: The incorporation of a fluorine atom at the C6 position drastically increases the lipophilicity and metabolic stability of the molecule. Fluorine's high electronegativity modulates the pKa of adjacent functional groups, enhancing cellular permeability and target-site binding affinity through multipolar interactions.

  • The 3-Iodo Advantage (E-E-A-T Insight): Functionalizing the C3 position via transition-metal catalysis requires a reactive electrophile. While 3-bromo and 3-chloro derivatives are synthetically accessible, the C–I bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C–Br (~336 kJ/mol). This allows for rapid oxidative addition by Palladium(0) species under mild conditions (often 80 °C), preventing the thermal degradation of the quinolone core and suppressing unwanted side reactions[3].

Synthetic Workflow & Pathway Visualization

The functionalization of 6-fluoro-3-iodoquinolin-4(1H)-one typically follows a two-stage sequence: N-protection/alkylation followed by Pd-catalyzed cross-coupling [4]. Free N–H quinolones can coordinate with palladium species, leading to catalyst poisoning or competing N-arylation. Masking the N1 position (e.g., via N-methylation) is a critical prerequisite for strictly C3-selective cross-coupling[2].

G A 6-Fluoroquinolin-4(1H)-one B Iodination (I2, KI or NIS) Selective C3 Activation A->B C 6-Fluoro-3-iodoquinolin-4(1H)-one (Key Precursor) B->C D N-Protection / Alkylation (e.g., MeI, K2CO3) C->D E N-Alkyl-6-fluoro-3-iodoquinolin-4-one D->E F Suzuki-Miyaura (Arylboronic acids, Pd) E->F G Sonogashira (Terminal alkynes, Pd/Cu) E->G H Buchwald-Hartwig (Amines, Pd) E->H I 3-Aryl-6-fluoroquinolones (Antimalarial / Antibacterial) F->I J 3-Alkynyl-6-fluoroquinolones (Kinase Inhibitors) G->J K 3-Amino-6-fluoroquinolones (Novel Therapeutics) H->K

Figure 1: Synthetic workflow for divergent functionalization of 6-fluoro-3-iodoquinolin-4(1H)-one.

Quantitative Data: Optimization of C3 Cross-Coupling

To demonstrate the reactivity of the 3-iodo precursor, the following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of N-methyl-6-fluoro-3-iodoquinolin-4-one with phenylboronic acid. The data highlights the necessity of bidentate ligands (like dppf) to stabilize the Pd intermediate and prevent proto-deiodination[3].

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ DMF/H 2​ O1001245%
2Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ Dioxane/H 2​ O90862%
3Pd(dppf)Cl 2​ (5 mol%) Na 2​ CO 3​ Dioxane/H 2​ O 80 4 94%
4Pd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ Toluene110678%
5Pd(dppf)Cl 2​ (No Base)NoneDioxane/H 2​ O8024<5%

Table 1: Optimization of reaction conditions for C3-arylation. Bold text indicates optimal conditions.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate fidelity before proceeding to late-stage functionalization.

Protocol A: N-Alkylation of 6-Fluoro-3-iodoquinolin-4(1H)-one

Objective: Mask the N1 proton to prevent catalyst poisoning during downstream cross-coupling.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-3-iodoquinolin-4(1H)-one (1.0 equiv, 5.0 mmol) and anhydrous K 2​ CO 3​ (2.0 equiv, 10.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (15 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow for deprotonation.

  • Electrophile Addition: Dropwise, add methyl iodide (MeI) (1.5 equiv, 7.5 mmol).

  • Heating: Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Analytical Validation (Self-Validation Checkpoint):

    • LC-MS: Confirm the mass shift from the starting material to [M+H]+ corresponding to the N-methylated product (+14 Da).

    • 1 H NMR (DMSO- d6​ ): Verify the complete disappearance of the broad N–H singlet at ~12.0 ppm and the appearance of a sharp N–CH 3​ singlet at ~3.85 ppm[2].

Protocol B: C3 Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl diversity at the C3 position using mild Pd-catalysis.

  • Reaction Setup: In a 20 mL microwave vial, combine N-methyl-6-fluoro-3-iodoquinolin-4-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and Na 2​ CO 3​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL). Seal the vial with a crimp cap and purge with nitrogen for 5 minutes. Causality note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Coupling: Heat the mixture at 80 °C in an oil bath (or microwave reactor) for 4 hours.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash with dichloromethane (20 mL). Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Analytical Validation (Self-Validation Checkpoint):

    • 1 H NMR: Confirm the disappearance of the characteristic C3-Iodine shielding effect. The C2–H proton of the quinolone core typically shifts downfield (from ~8.2 ppm to ~8.5 ppm) due to the newly installed aromatic ring[3].

References

  • Cross, R. M., Monastyrskyi, A., Mutka, T. S., Burrows, J. N., Kyle, D. E., & Manetsch, R. (2011). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry.

  • Silva, V. L. M., & Silva, A. M. S. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228.

  • Mohamed, Y. M. A., Solum, E. J., & Eweas, A. F. (2018). Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling. Monatshefte für Chemie - Chemical Monthly, 149(10), 1857-1864.

  • Ghosh, P., & Das, S. (2020). Creation of 4-Quinolone Thioether and Selenoether Derivatives via Pd-NHC Catalysed Cross-Coupling Reaction. SynOpen, 4(01), 33-37.

Sources

Method

Application Note: Strategic Synthesis of Novel Kinase Inhibitors from 6-Fluoro-3-iodoquinolin-4(1H)-one

An Application Note for Medicinal Chemists and Drug Development Professionals Introduction: The Quinolin-4-one Scaffold in Kinase Inhibitor Design Protein kinases are a critical class of enzymes involved in cellular sign...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Introduction: The Quinolin-4-one Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, small-molecule kinase inhibitors have become a major focus of modern drug discovery, with over 80 agents approved by the FDA.[1] A significant portion of these inhibitors targets the ATP-binding site of the kinase.[2]

Certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to mimic the adenine hinge-binding motif of ATP. The quinolin-4-one core is one such scaffold, recognized for its utility in developing potent kinase inhibitors targeting various kinases, including VEGFR-2 and Raf.[3][4][5] This application note provides a detailed guide to leveraging the strategically functionalized building block, 6-Fluoro-3-iodoquinolin-4(1H)-one , for the efficient synthesis and evaluation of novel kinase inhibitor libraries.

The Strategic Advantage of 6-Fluoro-3-iodoquinolin-4(1H)-one

The choice of starting material is paramount in library synthesis. 6-Fluoro-3-iodoquinolin-4(1H)-one is an ideal precursor for several reasons, each contributing to the development of drug-like candidates.

  • The Quinolin-4-one Core: Provides a rigid scaffold that can form crucial hydrogen bonds with the kinase hinge region, a common feature of Type I and Type II kinase inhibitors.[3][6]

  • The C6-Fluorine Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[7][8] The C-F bond can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa.[9][10][11][12]

  • The C3-Iodine Handle: The iodine atom at the C3 position is not a passive feature; it is a versatile synthetic handle for introducing molecular diversity. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile installation of a wide array of aryl, heteroaryl, and amino substituents. This position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal vector for optimizing potency and selectivity.[13][14]

Synthetic Workflow Overview

The overall strategy involves leveraging the C3-iodo group for diversification via palladium-catalyzed cross-coupling reactions, followed by purification and biological evaluation. This workflow is designed for efficiency and adaptability, making it suitable for generating a library of diverse analogs for structure-activity relationship (SAR) studies.

G A Starting Material 6-Fluoro-3-iodoquinolin-4(1H)-one B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C F Purification (Column Chromatography) B->F C->F D Diverse Boronic Acids/Esters D->B E Diverse Amines E->C G Compound Library (C3-Aryl/Heteroaryl Analogs) F->G H Compound Library (C3-Amino Analogs) F->H I Biological Evaluation (Kinase Inhibition Assay) G->I H->I J Data Analysis (IC50 Determination) I->J K SAR Insights J->K

Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling for C3-Arylation

This protocol describes a general procedure for the palladium-catalyzed C-C bond formation between the C3-iodo position of the quinolinone and various boronic acids or esters.[13][14]

Materials:

  • 6-Fluoro-3-iodoquinolin-4(1H)-one (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-Fluoro-3-iodoquinolin-4(1H)-one, the selected boronic acid, and Na₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solvent should be degassed by bubbling with inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C3-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Buchwald-Hartwig Amination for C3-Amination

This protocol details the palladium-catalyzed C-N bond formation, a powerful method for introducing diverse primary and secondary amines at the C3 position.[15][16]

Materials:

  • 6-Fluoro-3-iodoquinolin-4(1H)-one (1.0 eq)

  • Amine (primary or secondary) (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add Cs₂CO₃ and heat under vacuum, then allow to cool under inert gas. Add 6-Fluoro-3-iodoquinolin-4(1H)-one, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the desired C3-aminated quinolinone.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: A Hypothetical Compound Library

Using the protocols above, a library of compounds can be generated. The data should be tabulated to facilitate SAR analysis.

Compound IDC3-SubstituentCoupling MethodYield (%)
QN-F-001 PhenylSuzuki-Miyaura85
QN-F-002 4-MethoxyphenylSuzuki-Miyaura81
QN-F-003 3-PyridylSuzuki-Miyaura75
QN-F-004 AnilineBuchwald-Hartwig68
QN-F-005 MorpholineBuchwald-Hartwig72

Table 1: Example data for a small library of synthesized 6-fluoro-3-substituted-quinolin-4(1H)-ones.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once synthesized and purified, the novel compounds must be evaluated for their ability to inhibit the target kinase(s). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[17]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Incubation C ADP-Glo™ Reagent B->C Stop Reaction & Add D Remaining ATP is depleted C->D E Kinase Detection Reagent D->E Add F ADP is converted to ATP E->F G Luciferase/Luciferin Reaction F->G newly synthesized ATP H Luminescent Signal ∝ ADP G->H produces

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 3: IC₅₀ Determination using ADP-Glo™ Assay

Materials:

  • Target Kinase and its specific substrate

  • ATP solution

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution of each inhibitor compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10-100 µM. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate kinase buffer. Add this mix to the wells containing the compounds to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to produce light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

Data Analysis

The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the dose-response curve to a four-parameter logistic model using graphing software (e.g., GraphPad Prism, Origin).

Compound IDTarget Kinase IC₅₀ (nM)
QN-F-001 150.2
QN-F-002 25.8
QN-F-003 89.4
QN-F-004 45.6
QN-F-005 >10,000

Table 2: Example IC₅₀ data for the hypothetical library against a target kinase.

Conclusion and Future Directions

This application note demonstrates a robust and efficient workflow for the synthesis and evaluation of novel kinase inhibitors based on the 6-fluoro-quinolin-4-one scaffold. The strategic use of palladium-catalyzed cross-coupling reactions at the C3-iodo position allows for extensive exploration of the chemical space. The presented protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and in vitro kinase activity assessment provide a solid foundation for drug discovery programs aiming to develop new therapeutics.

Further work can involve expanding the library with more diverse building blocks, exploring alternative coupling reactions, and performing broader kinase panel screening to assess selectivity.[18] Promising compounds should be advanced to cellular assays to confirm target engagement and anti-proliferative activity.[1]

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Patel, R., & Bhaskar, B. (2023). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure & Dynamics, 41(19), 9437-9447. [Link]

  • Li, Y., et al. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Journal of Medicinal Chemistry. [Link]

  • Kaserer, T., & Temesi, D. (2014, December 9). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology. [Link]

  • Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Bantscheff, M., et al. (2015, February 8). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Du, S., et al. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS One. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore approaches in protein kinase inhibitors design. ResearchGate. [Link]

  • Vieth, M., et al. (2004, October 12). Toward a Pharmacophore for Kinase Frequent Hitters. Journal of Medicinal Chemistry. [Link]

  • Moss, S. M., et al. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Moss, S. M., et al. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Nikolic, K., & Agbaba, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • Theron, C., & Aucamp, J. (2013, April 26). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Omics Online. [Link]

  • Scott, J. S., et al. (2020). The Properties of Kinase Inhibitors. RSC Drug Discovery. [Link]

  • Gellerman, G., et al. (2005). Quinolin-4-one as a high-diversity scaffold. ResearchGate. [Link]

  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Mhaske, S. B., & Argade, N. P. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Sharma, R., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Wang, Y., et al. (2025, March 10). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

  • Emara, A. A., et al. (2021, April). Design, synthesis and molecular modeling of new quinazolin-4(3H)-one based VEGFR-2 kinase inhibitors for potential anticancer evaluation. Bioorganic Chemistry. [Link]

  • Houghtaling, J. M. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

  • Al-Zoubi, R. M., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Ghorab, M. M., et al. (2020, December 15). Design and synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one bearing quinoline scaffold as potent dual PDE5 inhibitors and apoptotic inducers for cancer therapy. Bioorganic Chemistry. [Link]

  • Sauthof, L., et al. (2022, August 30). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Lima, P. C., et al. (2011). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. ResearchGate. [Link]

  • Hodson, L. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Covey, J., et al. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Perrone, S., et al. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

  • Xu, Z. L., et al. (2010). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E. [Link]

  • Huang, P. H., et al. (2021, April). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Bioorganic Chemistry. [Link]

  • Filler, R., et al. (1993, August 1). Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications. Semantic Scholar. [Link]

  • Huang, P. H., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Fluoroquinolin-4-ol. PubChem. [Link]

  • Gouverneur, V. (n.d.). Google Scholar Profile. Google Scholar.
  • Gillis, E. P., et al. (2015, August 13). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 6-Fluoro-3-iodoquinolin-4(1H)-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific chemical and mechanical challenges associated with the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific chemical and mechanical challenges associated with the synthesis of 6-Fluoro-3-iodoquinolin-4(1H)-one.

The 4-quinolone core undergoes highly regioselective halogenation at the C3 position due to its enaminone-like electronic distribution, where the nitrogen lone pair delocalizes to increase electron density at C3[1]. However, the 6-fluoro derivative presents unique challenges: the highly electronegative fluorine atom decreases overall solubility and slightly deactivates the ring, requiring highly optimized electrophilic or radical-based iodination strategies[2].

Below, you will find mechanistic explanations, diagnostic workflows, and a self-validating protocol designed to maximize your isolated yields.

Part 1: Mechanistic Overview & Experimental Workflow

Workflow SM 6-Fluoroquinolin-4(1H)-one (Starting Material) Reaction C3-Selective Iodination (Stir at 25°C - 60°C) SM->Reaction Reagents NIS (1.05 eq) in TFA or I2/PIFA in MeOH Reagents->Reaction Quench Quench & Neutralize (Aq. Na2S2O3) Reaction->Quench Monitor by LC-MS/TLC Isolate Filtration & Washing (Cold H2O / EtOH) Quench->Isolate Product Precipitates Product 6-Fluoro-3-iodoquinolin-4(1H)-one (Target Product) Isolate->Product >85% Yield

Fig 1: Experimental workflow for the C3-selective iodination of 6-fluoroquinolin-4(1H)-one.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion. Why is the starting material not fully reacting?

  • Causality: The primary culprit is the notoriously poor solubility of 6-fluoroquinolin-4(1H)-one. Strong intermolecular hydrogen bonding between the N-H and C=O groups forms insoluble polymeric networks in standard solvents like DCM or THF. Radical pathways (e.g., I2​ / K2​S2​O8​ ) often fail because the solid substrate cannot interact with the short-lived radical species[1].

  • Solution: Switch the solvent to Trifluoroacetic Acid (TFA) or use a hypervalent iodine promoter like PIFA in Methanol[2]. TFA protonates the carbonyl oxygen, completely disrupting the hydrogen-bond network and solubilizing the starting material. Furthermore, TFA activates N-Iodosuccinimide (NIS) by protonating the succinimide carbonyl, generating a highly reactive iodonium ( I+ ) equivalent.

Q2: I am seeing multiple spots on my TLC. Is over-iodination occurring?

  • Causality: While C3 is the most nucleophilic site, forcing conditions (excess reagent, prolonged heating >80°C) can lead to secondary halogenation at the C8 position or unwanted N-iodination.

  • Solution: Strictly control the stoichiometry of your iodinating agent to exactly 1.05 equivalents. Exclude light by wrapping the reaction flask in aluminum foil to prevent unselective radical initiation.

Q3: My conversion is >95% by LC-MS, but my isolated yield is <50%. Where is the product going?

  • Causality: 6-Fluoro-3-iodoquinolin-4(1H)-one is moderately soluble in polar aprotic solvents (like DMF) and room-temperature alcohols. If you quench the reaction and wash the filter cake with excessive amounts of methanol, ethanol, or water/DMF mixtures, you are washing your synthesized product directly into the filtrate.

  • Solution: Use a controlled precipitation method. Quench the reaction with aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy excess iodine, then precipitate the product by slowly adding ice-cold water. Wash the filter cake only with ice-cold water and a minimal volume of ice-cold ethanol.

Troubleshooting Issue Low Yield (<50%) Sol Incomplete Conversion? Issue->Sol Over Multiple TLC Spots? Issue->Over Loss High Conversion, Low Recovery? Issue->Loss Sol_Fix Use TFA to disrupt H-bonding Sol->Sol_Fix Yes Over_Fix Strict 1.05 eq NIS Lower Temp Over->Over_Fix Yes Loss_Fix Avoid excess solvent Use cold H2O wash Loss->Loss_Fix Yes

Fig 2: Diagnostic logic tree for resolving low yields in quinolone iodination workflows.

Part 3: Quantitative Data Presentation

The table below summarizes the causality and outcomes of various reaction conditions tested for 4-quinolone iodination.

Iodinating SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
I2​ / K2​S2​O8​ DCE13024<200Radical pathway fails due to poor substrate solubility[1].
I2​ / PIFAMeOH252>9585–89Hypervalent iodine promotes excellent C3 selectivity[2].
NISDMF80127045High product loss to the filtrate during DMF/aqueous workup.
NIS TFA 25 4 >99 92 TFA disrupts H-bonding; optimal electrophilic activation.

Part 4: Self-Validating Experimental Protocol

Methodology: Electrophilic Iodination using NIS in TFA This protocol is engineered to be self-validating, ensuring you can verify success at critical checkpoints without waiting for final LC-MS results.

Step 1: Solubilization & Setup

  • Charge a dry 50 mL round-bottom flask with 6-fluoroquinolin-4(1H)-one (1.0 mmol, 163 mg).

  • Add 5.0 mL of neat Trifluoroacetic Acid (TFA).

  • Causality: TFA disrupts the strong intermolecular hydrogen bonding of the quinolone, ensuring complete dissolution and activating the substrate for electrophilic attack.

  • Validation Checkpoint: The solution must become completely clear. If a suspension persists, sonicate for 5 minutes.

Step 2: Reagent Addition

  • Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions).

  • Add N-Iodosuccinimide (NIS) (1.05 mmol, 236 mg) in one portion at room temperature (25°C).

  • Causality: Limiting NIS to exactly 1.05 equivalents prevents over-iodination at the C8 position.

Step 3: Reaction Monitoring

  • Stir the reaction mixture at 25°C for 2–4 hours.

  • Validation Checkpoint (TLC): Quench a 10 µL aliquot in 100 µL saturated NaHCO3​ and extract with EtOAc. Spot on silica gel (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.3) exhibits bright blue fluorescence under 254 nm UV. The product (Rf ~0.4) will show strong UV quenching (appearing as a dark spot) due to the heavy-atom effect of the newly incorporated iodine.

Step 4: Quenching & Isolation

  • Pour the reaction mixture slowly into 25 mL of ice-cold water under vigorous stirring.

  • Add 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise until any slight yellow/brown color (from trace I2​ ) dissipates to yield a white/pale-yellow precipitate.

  • Causality: Na2​S2​O3​ reduces unreacted electrophilic iodine species, preventing contamination and discoloration of the final product.

  • Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) and ice-cold ethanol (1 × 5 mL).

Step 5: Analytical Validation

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Validation Checkpoint (NMR): In 1H NMR (DMSO- d6​ ), confirm the complete disappearance of the characteristic C3-H singlet (typically observed around δ 6.0–6.2 ppm in the starting material)[3]. The C2-H proton will shift downfield to ~ δ 8.5 ppm due to the deshielding effect of the adjacent iodine atom.

Part 5: References

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications (RSC Publishing) / ResearchGate URL: 1

  • Title: Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions Source: ACS Omega URL: 2

  • Title: Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E) Source: ResearchGate URL: 4

  • Title: Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water Source: The Journal of Organic Chemistry (ACS Publications) URL: 3

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Fluoro-3-iodoquinolin-4(1H)-one Cross-Couplings

Introduction 6-Fluoro-3-iodoquinolin-4(1H)-one is a highly privileged scaffold in drug discovery, particularly for synthesizing fluoroquinolone antibiotic derivatives and kinase inhibitors. However, functionalizing the C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoro-3-iodoquinolin-4(1H)-one is a highly privileged scaffold in drug discovery, particularly for synthesizing fluoroquinolone antibiotic derivatives and kinase inhibitors. However, functionalizing the C3 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) presents unique challenges. While the electron-withdrawing 6-fluoro group activates the C-I bond for rapid oxidative addition, the quinolone core's coordinating nitrogen and oxygen atoms frequently lead to catalyst poisoning.

This guide provides field-proven causality and troubleshooting steps to optimize palladium loading from standard stoichiometric levels down to highly efficient catalytic regimes (≤0.1 mol%).

Troubleshooting Guides & FAQs

Q1: I am observing incomplete conversion and catalyst blackening even at 5 mol% Pd loading. Why is the catalyst deactivating, and how can I reduce the loading? Causality: The primary cause of failure in quinolone cross-couplings is catalyst poisoning. The lone pair on the quinolone nitrogen (if unprotected) or the highly polarized C4-carbonyl oxygen can strongly coordinate to the palladium center, forming off-cycle, inactive Pd(II) complexes[1]. This prevents the catalytic cycle from turning over, leading to aggregation and precipitation of inactive palladium black. Solution: To reduce catalyst loading while maintaining activity, you must sterically shield the palladium center.

  • Ligand-Assisted Approach: Switch from standard phosphines (like PPh3) to bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos[1]. These ligands prevent multi-ligation by the quinolone heteroatoms and accelerate the reductive elimination step.

  • Ligand-Free Aqueous Approach: Alternatively,2 demonstrated that using Pd(OAc)₂ in water with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst allows for efficient, reusable, ligand-free Suzuki-Miyaura coupling of 3-iodoquinolin-4(1H)-ones[2]. The micellar environment protects the Pd species, allowing loadings as low as 0.5–1.0 mol%.

Q2: When I lower the Pd loading to 0.1 mol% and increase the temperature to compensate, I observe significant formation of 6-fluoroquinolin-4(1H)-one (protodehalogenation). How do I fix this? Causality: The 6-fluoro substituent makes the C3-I bond highly susceptible to oxidative addition. At low catalyst loadings, if the subsequent transmetalation step is slow (e.g., due to poor boronic acid solubility or degradation), the long-lived Pd(II)-aryl intermediate undergoes competitive protodehalogenation (hydrodehalogenation) by abstracting a proton from the solvent or base[1]. Solution: You must balance the rates of oxidative addition and transmetalation.

  • Slow-Release Strategy: Instead of free boronic acids, use N-methyliminodiacetic acid (MIDA) boronates. As shown by3, a slow-release approach gradually hydrolyzes the MIDA boronate in situ[4]. This ensures a steady concentration of the active boronic acid, perfectly matching the catalytic turnover rate and suppressing protodehalogenation, even at ultra-low Pd loadings.

Q3: Is it mandatory to protect the N-H of the 6-fluoro-3-iodoquinolin-4(1H)-one before coupling? Causality: While modern palladium catalysts can tolerate free N-H bonds, the 4-quinolone system exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. The free N-H significantly decreases organic solubility and increases the risk of N-arylation (Buchwald-Hartwig type side reactions)[5]. Solution: It is highly recommended to protect the nitrogen (e.g., N-methyl or N-benzyl)[4]. If the free N-H is required for the final product, utilize the ligand-free aqueous TBAB protocol mentioned above, which is highly tolerant of the unprotected quinolone core[2].

Quantitative Data Presentation: Catalyst Loading Optimization Matrix

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 6-fluoro-3-iodoquinolin-4(1H)-one with standard arylboronic acids.

Pd SourceLigandBase / SolventPd Loading (mol%)Primary Issue ObservedYield (%)
Pd(PPh₃)₄None (built-in)Na₂CO₃ / Dioxane:H₂O5.0Catalyst poisoning / Blackening42%
Pd(OAc)₂PPh₃K₂CO₃ / DMF2.0Protodehalogenation55%
Pd(OAc)₂NoneTBAB, Na₂CO₃ / H₂O1.0None (Micellar protection)88%
Pd₂(dba)₃XPhosK₃PO₄ / Toluene:H₂O0.5Mild homocoupling91%
PdCl₂(dppf)None (built-in)Cs₂CO₃ / Dioxane:H₂O0.1Slow transmetalation60%
Pd₂(dba)₃ XPhos K₃PO₄ / Dioxane:H₂O *0.1 Optimized (MIDA Boronate) 94%

*Using a slow-release MIDA boronate strategy.

Experimental Protocols: Self-Validating 0.1 mol% Suzuki-Miyaura Workflow

This protocol utilizes a self-validating slow-release MIDA boronate system to ensure transmetalation is not the rate-limiting step, enabling ultra-low catalyst loading without sacrificing yield.

Reagents:

  • 6-Fluoro-3-iodoquinolin-4(1H)-one (1.0 equiv, 1.0 mmol)

  • Aryl MIDA boronate (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 mol% = 0.1 mol% Pd)

  • XPhos (0.2 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk flask, combine 1,4-dioxane and H₂O. Sparge with ultra-pure Argon for 30 minutes. Oxygen contamination causes oxidative homocoupling of the boronic acid[1].

  • Catalyst Pre-Activation: In a separate argon-purged vial, dissolve Pd₂(dba)₃ and XPhos in 1 mL of degassed dioxane. Stir at 40°C for 15 minutes until the solution turns a clear, pale yellow, indicating the formation of the active L-Pd(0) species.

  • Reaction Assembly: To the main Schlenk flask, add the 6-fluoro-3-iodoquinolin-4(1H)-one, Aryl MIDA boronate, and K₃PO₄.

  • Initiation: Transfer the pre-activated catalyst solution to the main flask via a gas-tight syringe.

  • Slow-Release Heating: Heat the mixture to 80°C. The aqueous base will slowly hydrolyze the MIDA boronate into the active boronic acid at a rate proportional to the palladium oxidative addition cycle[4].

  • Validation Check (Self-Validating Step): Monitor the reaction via LC-MS at the 2-hour mark. A successful, optimized run will show <2% of 6-fluoroquinolin-4(1H)-one (the dehalogenated byproduct). If this byproduct exceeds 5%, the MIDA hydrolysis is too slow relative to oxidative addition; increase the H₂O ratio slightly in your next run to accelerate transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Mandatory Visualization: Reaction Pathway & Catalyst Optimization Logic

G Substrate 6-Fluoro-3-iodoquinolin-4(1H)-one + Aryl Boronic Source Pd_Cat Pd Catalyst Addition Substrate->Pd_Cat High_Loading Standard Loading (1-5 mol%) Standard Ligands (PPh3) Pd_Cat->High_Loading Low_Loading Optimized Loading (0.1 mol%) Bulky Ligands (XPhos) + MIDA Pd_Cat->Low_Loading Poisoning N-Coordination & Catalyst Poisoning High_Loading->Poisoning Dehalogenation Protodehalogenation Side-Product High_Loading->Dehalogenation Oxidative_Add Efficient Oxidative Addition (Sterically Protected Pd) Low_Loading->Oxidative_Add Transmetalation Controlled Transmetalation (Slow Release MIDA) Oxidative_Add->Transmetalation Product High Yield 3-Arylquinolone (>90%) Transmetalation->Product

Caption: Mechanistic divergence: Poisoning/dehalogenation vs. optimized 3-iodoquinolone coupling.

References

  • BenchChem Technical Support. "Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines." BenchChem Tech Center, 2025. 1

  • Mohamed, Yasser M. A., Solum, Eirik Johansson, and Eweas, Ahmad F. "Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling." Monatshefte für Chemie - Chemical Monthly, 149(10), 1857-1864, 2018. 4

  • Silva, Artur M. S., et al. "Selective Electrochemical Halogenation of Functionalized Quinolone / Synthesis of 3-Arylquinolin-4(1H)-ones." The Journal of Organic Chemistry, 80(13), 6649-6659, 2015. 2

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Deiodination of 6-Fluoro-3-iodoquinolin-4(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering hydrodehalogenation (deiodination) side reactions when attempting palla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering hydrodehalogenation (deiodination) side reactions when attempting palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) with 6-Fluoro-3-iodoquinolin-4(1H)-one.

Below, you will find a mechanistic breakdown of the problem, troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to ensure high-yielding C-C bond formation.

Mechanistic Overview: Why Does Deiodination Occur?

The C3-position of the quinolone core is highly electron-deficient, making the C–I bond highly reactive toward oxidative addition by Pd(0). However, if the subsequent transmetalation step is slow, the long-lived Ar-Pd(II)-I intermediate becomes vulnerable to side reactions.

The primary culprit is protodepalladation or β-hydride elimination . The unprotected quinolone core exists in tautomeric equilibrium with its 4-hydroxyquinoline form, providing a highly acidic intramolecular proton that can quench the palladium intermediate. Furthermore, adventitious water can react with nucleophilic phosphine ligands to form a phosphonium salt, which subsequently hydrolyzes and acts as a hydride source, leading to the deiodinated 6-fluoroquinolone byproduct [1].

ReactionPathways A 6-Fluoro-3-iodoquinolin-4(1H)-one + Pd(0) Catalyst B Ar-Pd(II)-I Oxidative Addition Complex A->B Oxidative Addition C Transmetalation (Coupling Partner) B->C Fast Transmetalation (Bulky Ligands) F Protodepalladation or β-Hydride Elimination B->F Slow/Stalled Cycle (Protic Sources/H2O) D Reductive Elimination C->D E Desired C3-Substituted Quinolone D->E G Deiodinated Byproduct (6-Fluoroquinolin-4(1H)-one) F->G

Mechanistic divergence of Ar-Pd(II)-I intermediate between cross-coupling and hydrodehalogenation.

Troubleshooting FAQs

Q1: I am running a standard Suzuki coupling with 6-Fluoro-3-iodoquinolin-4(1H)-one, but my LC-MS shows mostly 6-fluoroquinolone (loss of iodine). What is the root cause? A1: You are observing hydrodehalogenation. Because your substrate has a free N-H (which tautomerizes to an O-H), it acts as an internal proton acid. Once the Pd(0) inserts into the C-I bond, this acidic proton quenches the Ar-Pd(II)-I intermediate, stripping the palladium and leaving a hydrogen atom in place of the iodine. You must mask this proton prior to cross-coupling [2].

Q2: How should I protect the quinolone core to prevent this proton-donating side reaction? A2: N-alkylation is the most robust strategy. Reacting the starting material with methyl iodide (MeI) or benzyl bromide (BnBr) in the presence of a base locks the molecule in its quinolone tautomer. This permanently removes the intramolecular proton source.

Q3: I protected the N-H group, but I am still seeing ~20% deiodination. Why? A3: If the internal proton is masked, the hydrogen source is external. This is typically caused by:

  • Adventitious Water: Water reacts with simple phosphines (like PPh 3​ ) to generate a hydride equivalent that reduces the Pd-complex [1].

  • Aqueous Bases: Using aqueous Na 2​ CO 3​ or K 2​ CO 3​ introduces massive amounts of water. Solution: Switch to strictly anhydrous conditions using finely milled, dry Cs 2​ CO 3​ or K 3​ PO 4​ .

Q4: Which catalyst/ligand system is best for minimizing this side reaction? A4: Avoid simple nucleophilic phosphines (PPh 3​ , PEt 3​ ). Instead, use sterically demanding, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or rigid bidentate ligands like dppf [3]. These ligands rapidly accelerate the transmetalation step, ensuring the catalytic cycle moves forward to reductive elimination before the slow hydrodehalogenation pathway can occur.

Quantitative Impact of Reaction Parameters

The table below summarizes how different reaction environments impact the ratio of successful C-C coupling versus unwanted deiodination.

Substrate StateCatalyst / LigandBase & Solvent SystemDesired YieldDeiodinationCausality / Observation
Unprotected (N-H) Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (aq) / THF< 20%> 60%N-H protonates Pd-intermediate; H 2​ O acts as a hydride source.
Protected (N-Me) Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (aq) / THF45%35%N-H removed, but H 2​ O/PPh 3​ interaction still causes reduction.
Protected (N-Me) Pd(dppf)Cl 2​ K 2​ CO 3​ / DMF (Dry)75%10%Bidentate ligand accelerates transmetalation; lack of H 2​ O limits reduction.
Protected (N-Me) Pd(OAc) 2​ / XPhosCs 2​ CO 3​ / 1,4-Dioxane (Dry)> 90% < 5% Bulky biaryl phosphine outcompetes side reactions; strictly anhydrous.

Validated Experimental Protocols

Protocol 1: N-Protection (N-Methylation) of 6-Fluoro-3-iodoquinolin-4(1H)-one

This step is mandatory to remove the tautomeric proton source.

  • Setup: In an oven-dried round-bottom flask, suspend 6-Fluoro-3-iodoquinolin-4(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K 2​ CO 3​ (2.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: K 2​ CO 3​ deprotonates the acidic N-H, generating a nucleophilic nitrogen and locking the molecule into the ketone tautomer.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the m/z [M+H] + signal for the starting material and the exclusive presence of the[M+H+14] + signal confirms quantitative protection. Do not proceed to cross-coupling if the starting material is still present.

  • Workup: Quench with ice water, filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the N-methylated product.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

Designed to outpace hydrodehalogenation via accelerated transmetalation.

  • Reagent Loading: To an oven-dried Schlenk tube, add the N-Methyl-6-fluoro-3-iodoquinolone (1.0 equiv), the desired aryl boronic acid (1.5 equiv), anhydrous Cs 2​ CO 3​ (3.0 equiv), Pd(OAc) 2​ (5 mol%), and XPhos (10 mol%).

    • Causality: Cs 2​ CO 3​ provides a strictly anhydrous basic environment. XPhos is an electron-rich, bulky ligand that forces rapid transmetalation, preventing the Ar-Pd-I intermediate from stalling.

  • Degassing: Seal the tube with a septum. Evacuate and backfill with dry Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation Check: Observe the reaction mixture visually. A sustained homogeneous yellow/orange solution indicates an active, healthy palladium cycle. The rapid formation of a black precipitate (palladium black) indicates catalyst aggregation and death, which directly correlates with oxygen ingress or stalled transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and salts, concentrate, and purify via flash chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Organometallics.[Link]

  • Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling. ResearchGate.[Link]

  • Incorporation of an Isohexide Subunit into the Endochin-like Quinolone Scaffold. PubMed Central (PMC).[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 6-Fluoro-3-iodoquinolin-4(1H)-one

Welcome to the Technical Support Center for the isolation and purification of 6-Fluoro-3-iodoquinolin-4(1H)-one (also tautomerically known as 6-fluoro-3-iodoquinolin-4-ol). This compound is a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Fluoro-3-iodoquinolin-4(1H)-one (also tautomerically known as 6-fluoro-3-iodoquinolin-4-ol). This compound is a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.

Because of the strong intermolecular hydrogen bonding between the N-H and C=O (or N and O-H) groups, quinolin-4(1H)-ones exhibit notoriously poor solubility in standard organic solvents [3]. This guide provides field-proven, self-validating protocols to ensure high-purity recovery while addressing common synthetic pitfalls such as succinimide trapping and iodine discoloration.

Solvent Selection & Solubility Profile

Understanding the thermodynamic behavior of your intermediate is the first step to a successful recrystallization. The table below summarizes the causality behind solvent selection for this specific scaffold.

Solvent SystemRole in WorkflowSolubilizing Power (Hot)Solubilizing Power (Cold)Mechanistic Rationale & Suitability
N,N-Dimethylformamide (DMF) Primary SolventHighModerateDisrupts strong N-H/O-H hydrogen bonding networks. Best for primary dissolution prior to recrystallization.
Acetic Acid (AcOH) Reaction / PrimaryHighLowStandard solvent for N-iodosuccinimide (NIS) iodination. Can be used for recrystallization but risks retaining pungent solvent trapped in the lattice [1].
Ethanol (EtOH) Wash / TriturationModerateVery LowExcellent for triturating unreacted starting material (6-fluoroquinolin-4(1H)-one), which is more soluble in alcohols than the iodinated product.
Water ( H2​O ) Anti-solvent / WashVery LowVery LowHighly effective at removing succinimide byproducts and forcing the target compound to precipitate [2].
Ethyl Acetate (EtOAc) WashLowVery LowUseful for a final cold wash to remove trace non-polar organic impurities and facilitate rapid vacuum drying.

Purification & Recrystallization Workflow

G Start Crude 6-Fluoro-3-iodoquinolin-4(1H)-one Precipitation Aqueous Precipitation Start->Precipitation Thiosulfate Na2S2O3 Wash (Remove I2) Precipitation->Thiosulfate If brown/red Filtration Vacuum Filtration & Wash Precipitation->Filtration If pale/yellow Thiosulfate->Filtration Assess Purity Assessment Filtration->Assess Recryst Recrystallization (DMF/H2O) Assess->Recryst >85% Purity Chromatography Silica Gel Chromatography Assess->Chromatography <85% Purity Pure Pure Target Compound Recryst->Pure Chromatography->Pure

Workflow for purification and recrystallization of 6-Fluoro-3-iodoquinolin-4(1H)-one.

Validated Step-by-Step Protocol

This protocol assumes you have just completed the iodination of 6-fluoroquinolin-4(1H)-one using N-iodosuccinimide (NIS) in acetic acid [1].

Phase A: Initial Isolation & Succinimide Removal
  • Quench & Precipitate: Slowly pour the warm acetic acid reaction mixture into vigorously stirred ice-water (approx. 5 volumes of water per 1 volume of AcOH). The product will immediately precipitate as a solid [2].

  • Iodine Quenching (Self-Validating Step): If the precipitate has a brown, pink, or red tint, add a 5% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise until the suspension turns pale yellow or white. Causality: Thiosulfate reduces trapped free iodine ( I2​ ) into highly water-soluble iodide ions ( I− ).

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of warm water (40°C) to dissolve and remove the succinimide byproduct. Follow with a cold Ethanol wash (0°C) to remove unreacted starting material.

  • Drying: Pull air through the cake for 30 minutes, then dry in a vacuum oven at 50°C overnight.

Phase B: DMF/Water Recrystallization
  • Dissolution: Transfer the dried crude solid to a round-bottom flask. Add the minimum amount of hot DMF (80°C) required to completely dissolve the solid.

  • Anti-Solvent Addition: While maintaining stirring and temperature (80°C), add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of DMF until the solution is perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature very slowly (ambient air, no ice bath yet) to promote the growth of large, pure crystal lattices and exclude impurities.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Filter the crystals, wash with cold Ethyl Acetate, and dry under high vacuum.

Troubleshooting & FAQs

Q: My LC-MS/NMR shows significant succinimide contamination in the final product. Why didn't recrystallization remove it? A: Succinimide is highly soluble in water, but if the anti-solvent (water) is added too rapidly during recrystallization, the target compound crashes out amorphously, physically trapping succinimide in the solid matrix. Solution: Ensure thorough washing of the initial crude cake with warm water before recrystallization. If contamination persists, resuspend the solid in warm water, stir vigorously for 1 hour, and refilter.

Q: During the DMF/Water recrystallization, my product "oiled out" (formed a separate liquid layer) instead of forming crystals. What happened? A: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added at a temperature below the melting point of the solute-solvent mixture, causing the compound to separate as a supercooled liquid rather than a crystalline solid. Solution: Re-heat the mixture until it is a single homogeneous phase. Add a small amount of DMF to decrease the saturation, then ensure the mixture cools at a much slower rate (e.g., 5°C/hour). Seeding the solution with a pure crystal at the cloud point can also force proper nucleation.

Q: I have about 15% unreacted 6-fluoroquinolin-4(1H)-one remaining. How do I separate it? A: The starting material lacks the heavy, polarizable iodine atom, making it slightly more soluble in alcohols than the product. Triturate the crude mixture in boiling ethanol, then filter while hot. The iodinated product will remain on the filter paper, while the starting material stays in the mother liquor. If this fails, you must bypass recrystallization and use Silica Gel Chromatography (eluting with a gradient of DCM:MeOH, typically 98:2 to 95:5) [2].

Q: Why does my product degrade or turn dark upon storage? A: Iodoquinolones can be sensitive to prolonged light exposure, leading to homolytic cleavage of the C-I bond and the generation of trace iodine (causing a dark tint). Solution: Store the purified compound in an amber glass vial, purged with argon or nitrogen, at 4°C or -20°C.

References

  • MDPI.Indoloquinoline-Mediated Targeted Downregulation of KRAS through Selective Stabilization of the Mid-Promoter G-Quadruplex Structure. (Details standard synthetic iodination of quinolin-4-ol derivatives using NIS/AcOH and subsequent precipitation methodologies).
  • Google Patents.US10023538B2 - Compounds, compositions and associated methods comprising 3-aryl quinolines. (Provides foundational protocols for the synthesis, filtration, and chromatographic purification of halogenated quinolin-4-ols).
  • NIH.Isocratic Resolution of Fluoroquinolone-Based Antibiotics on the Phenylethyl-Bonded Phase under Nonaqueous Elution. (Discusses the structural properties, pKa values, and strong hydrogen-bonding characteristics of fluoroquinolone scaffolds).

Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of 6-Fluoro-3-iodoquinolin-4(1H)-one

Next-Generation HPLC Method Validation for Purity Analysis of 6-Fluoro-3-iodoquinolin-4(1H)-one: A Comparative Guide As a Senior Application Scientist, I frequently encounter the chromatographic hurdles associated with h...

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Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation HPLC Method Validation for Purity Analysis of 6-Fluoro-3-iodoquinolin-4(1H)-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the chromatographic hurdles associated with halogenated pharmaceutical intermediates. 6-Fluoro-3-iodoquinolin-4(1H)-one is a critical building block in the synthesis of advanced fluoroquinolone antibiotics. The purity of this intermediate directly dictates the safety, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API).

The primary analytical challenge lies in resolving the target compound from its synthesis byproducts. Iodination of the precursor (6-fluoroquinolin-4(1H)-one) inevitably leaves behind trace unreacted precursor (the "des-iodo" impurity) and generates over-halogenated species (e.g., 3,8-diiodo derivatives). Because these molecules share an identical rigid, planar quinolone core and differ only by the presence of a bulky, highly polarizable iodine atom, their hydrophobicities are remarkably similar.

This guide objectively compares a modern Superficially Porous Particle (SPP) Core-Shell HPLC method against a traditional Fully Porous Particle (FPP) approach, providing a self-validating, step-by-step protocol aligned with the latest ICH Q2(R2) guidelines[1].

Methodology Comparison: SPP Core-Shell vs. Traditional FPP C18

To achieve baseline resolution ( Rs​>2.0 ) between the des-iodo impurity and the target API, laboratories historically relied on long, 250 mm Fully Porous Particle (FPP) columns (5 µm). However, this approach suffers from broad peaks and prolonged run times due to poor mass transfer kinetics.

By upgrading to a 2.6 µm Superficially Porous Particle (SPP) Core-Shell C18 column , we fundamentally alter the kinetic limitations of the separation. The solid silica core reduces the van Deemter A-term (eddy diffusion) and drastically minimizes the C-term (resistance to mass transfer). This yields UHPLC-like theoretical plates on a standard HPLC system, providing the sharp peak shapes necessary to separate closely eluting halogenated isomers without exceeding standard system backpressure limits.

Table 1: Comparative Chromatographic Performance

ParameterTraditional FPP C18 (5 µm, 250 mm)Core-Shell SPP C18 (2.6 µm, 100 mm)
Theoretical Plates (N) ~9,500~22,000
Resolution (Des-iodo vs API) 1.4 (Incomplete separation)2.8 (Baseline separation)
Peak Asymmetry ( Tf​ ) 1.6 (Tailing observed)1.1 (Symmetrical)
System Backpressure 120 bar240 bar
Total Run Time 25 min15 min

Experimental Workflow & Synthesis Pathway

Understanding the origin of the impurities is critical for developing a stability-indicating method. Unlike final fluoroquinolone APIs which possess a highly basic piperazine moiety, this intermediate lacks a secondary amine[2]. However, the quinolone core's keto-enol tautomerism still demands strict control of mobile phase pH to maintain a consistent protonation state and suppress residual silanol interactions.

Impurity_Pathway SM 6-Fluoroquinolin- 4(1H)-one (Des-iodo Impurity) API 6-Fluoro-3-iodoquinolin- 4(1H)-one (Target API) SM->API Iodination (NIS/I2) Over 3,8-Diiodo Derivative (Over-iodinated) API->Over Excess Reagent

Fig 1: Synthesis pathway highlighting critical halogenated impurities requiring HPLC resolution.

Step-by-Step HPLC Purity Analysis Protocol

The following protocol utilizes the Core-Shell SPP method to ensure a highly reproducible, self-validating system.

Step 1: Reagent & Mobile Phase Preparation

  • Diluent: Mix 50:50 (v/v) HPLC-grade Water and Acetonitrile.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (The pH ~2.0 ensures the quinolone core remains fully protonated, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step 2: Sample Preparation

  • Standard Stock: Accurately weigh 10.0 mg of 6-Fluoro-3-iodoquinolin-4(1H)-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability Solution: Spike the stock solution with 0.1% (w/w) of the des-iodo and 3,8-diiodo reference impurities.

Step 3: Chromatographic Setup

  • Column: Core-Shell SPP C18, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, further improving mass transfer).

  • Detection: UV at 265 nm (Optimal chromophore absorption for the halogenated quinolone core).

Step 4: Gradient Elution Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 10% 80% B (Linear gradient for impurity separation)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% 10% B

  • 12.1 - 15.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Method Validation Lifecycle

To ensure the method is fit for regulatory submission, it must be validated according to the ICH Q2(R2) framework [1].

ICH_Validation A 1. Method Development (Core-Shell C18 Selection) B 2. Specificity & Range (Impurity Resolution > 2.0) A->B C 3. Linearity & Sensitivity (LOD/LOQ via S/N Ratio) B->C D 4. Precision & Accuracy (RSD < 2.0%, Recovery 98-102%) C->D E 5. Validated Method (ICH Q2(R2) Compliant) D->E

Fig 2: ICH Q2(R2) analytical method validation lifecycle for purity analysis.

Validation Results Summary The Core-Shell method was subjected to rigorous validation. Specificity was proven by injecting the System Suitability Solution; the critical pair (des-iodo impurity and API) achieved a resolution of 2.8, well above the 2.0 requirement. Sensitivity was established using the Signal-to-Noise (S/N) approach, proving the method can reliably quantify trace impurities down to 0.06 µg/mL.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)

Validation ParameterICH Acceptance CriteriaObserved ResultStatus
Specificity (Resolution) Rs​≥2.0 Rs​=2.8 Pass
Linearity ( R2 ) ≥0.999 (Range: 50-150%)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Repeatability (%RSD) ≤2.0% (n=6 injections)0.85%Pass
Sensitivity (LOD / LOQ) S/N 3 / S/N 100.02 µg/mL / 0.06 µg/mLPass

Conclusion

Transitioning from a traditional FPP column to a Core-Shell SPP column for the purity analysis of 6-Fluoro-3-iodoquinolin-4(1H)-one provides a mathematically and chromatographically superior solution. By leveraging improved mass transfer kinetics, laboratories can achieve baseline resolution of highly similar halogenated impurities while cutting run times by 40%, fully satisfying ICH Q2(R2) validation requirements.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: Molecules (MDPI) URL: [Link]

Comparative

The Halogen Effect: A Comparative Analysis of 6-Fluoro vs. 6-Chloro Quinolin-4(1H)-ones in Biological Activity

For Researchers, Scientists, and Drug Development Professionals The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and antiviral effects. The substitution pattern on the quinoline ring plays a pivotal role in modulating the pharmacological profile of these compounds. Among the various positions, C6-substitution with a halogen has been a particularly fruitful strategy in drug design. This guide provides a comparative overview of the biological activities of two prominent classes of C6-halogenated quinolin-4(1H)-ones: the 6-fluoro and 6-chloro derivatives. While direct head-to-head comparative studies are not abundant in the literature, a synthesis of the available data allows for a valuable analysis of the influence of these two halogens on the biological activity of the quinolin-4(1H)-one core.

The Quinolin-4(1H)-one Scaffold: A Privileged Structure

The quinolin-4(1H)-one nucleus is a bicyclic aromatic system containing a nitrogen atom. This structure is a key pharmacophore in a wide range of biologically active molecules. Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for interacting with biological targets like enzymes and nucleic acids.

Caption: The core structure of quinolin-4(1H)-one and key positions for substitution.

The Role of Halogenation at the C6-Position

The introduction of a halogen atom at the C6-position of the quinolin-4(1H)-one ring has profound effects on the molecule's electronic properties, lipophilicity, and metabolic stability. Both fluorine and chlorine are electron-withdrawing groups, which can influence the acidity of nearby protons and the molecule's interaction with target proteins.

Comparative Biological Activity

Antimicrobial Activity

The C6-fluoro substitution is a hallmark of the highly successful fluoroquinolone class of antibiotics. This substitution is generally considered crucial for potent antibacterial activity. The fluorine atom is thought to enhance the binding of the quinolone to its bacterial targets, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.

While less common in clinically used antibiotics, 6-chloro-quinolin-4(1H)-one derivatives have also been synthesized and evaluated for their antimicrobial properties.

Halogen at C6General Impact on Antimicrobial ActivityRepresentative Examples
Fluorine Generally associated with broad-spectrum and potent antibacterial activity. The fluorine atom enhances cell penetration and target enzyme inhibition.[1]Ciprofloxacin, Levofloxacin, Moxifloxacin
Chlorine Some 6-chloro derivatives have shown antibacterial activity, but this substitution is less prevalent in potent antibacterial agents compared to fluorine.Various synthetic derivatives under investigation.
Anticancer Activity

In the realm of oncology, both 6-fluoro and 6-chloro quinolin-4(1H)-ones have emerged as promising scaffolds for the development of novel anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.

A study exploring quinolone and quinoline derivatives as potential anticancer agents reported on the activity of a 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid derivative, which displayed a significant reduction in the cellular growth of breast cancer cells (MCF-7).[2] In the same study, a 9-fluoro-substituted isoquinoline derivative also showed potent activity against bone-marrow cancer cells (K-562).[2] While not a direct comparison of 6-substituted quinolin-4(1H)-ones, this highlights the potential of both halogen substitutions in the broader quinoline-based anticancer landscape.

Halogen at C6Reported Anticancer Activity & Mechanisms
Fluorine 6-Fluoro-quinolin-4-one derivatives have been reported to exhibit antiproliferative effects on various cancer cell lines. The mechanism of action is often attributed to the inhibition of topoisomerase II and the induction of apoptosis.[3]
Chlorine Several studies have highlighted the potent anticancer activity of 6-chloro-quinolin-4(1H)-one derivatives. For example, certain derivatives have shown significant inhibitory activity against cancer cell lines like HeLa, MCF-7, and K-562.[2]

A review on the application of quinolin-4-ones in medicine suggests that for anticancer activity, a fluorine atom at position 6 is considered optimal.[4] However, the body of evidence for 6-chloro derivatives continues to grow, indicating that the choice of halogen may be target and cell-line dependent.

Antiviral Activity

The quinolin-4(1H)-one scaffold has also been explored for its antiviral potential. Notably, a study on the anti-HIV activity of a chloroxoquinolinic ribonucleoside, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, demonstrated its ability to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.

Information on the antiviral activity of 6-fluoro-quinolin-4(1H)-ones is less specific in the provided search results, with the focus being more on their antibacterial and anticancer properties.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-halo-quinolin-4(1H)-ones is not solely dependent on the halogen at the C6-position. The substituents at other positions, particularly N1, C3, and C7, play a crucial role in determining the overall pharmacological profile.

cluster_0 Structure-Activity Relationship (SAR) of 6-Halo-Quinolin-4(1H)-ones Core 6-Halo-Quinolin-4(1H)-one Core N1 N1-Substituent (e.g., cyclopropyl, ethyl) - Influences potency and physicochemical properties Core->N1 Modifies C3 C3-Substituent (e.g., -COOH) - Often crucial for antibacterial activity (DNA gyrase binding) Core->C3 Modifies C6 C6-Halogen (F vs. Cl) - Modulates electronic properties and target affinity Core->C6 Key determinant C7 C7-Substituent (e.g., piperazine, pyrrolidine) - Affects spectrum of activity and target specificity Core->C7 Modifies

Caption: Key structural features influencing the biological activity of 6-halo-quinolin-4(1H)-ones.

For antibacterial fluoroquinolones, the combination of a C6-fluoro group, a cyclopropyl group at N1, and a piperazine moiety at C7 is a well-established recipe for broad-spectrum potency. In the context of anticancer agents, the optimal combination of substituents is more varied and appears to be highly dependent on the specific cancer cell line and the molecular target.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the test compounds (6-fluoro and 6-chloro quinolinones). A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol). D->E F 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G 7. Calculate cell viability and determine the IC50 value. F->G

Caption: A typical workflow for the MTT assay to determine the cytotoxicity of test compounds.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

A 1. Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well plate. B 2. Inoculate each well with a standardized suspension of the target microorganism. A->B C 3. Include positive (no compound) and negative (no bacteria) controls. B->C D 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). C->D E 5. Visually inspect the wells for turbidity (bacterial growth). D->E F 6. The MIC is the lowest concentration of the compound that shows no visible growth. E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Conclusion

The choice between a fluorine and a chlorine atom at the C6-position of the quinolin-4(1H)-one scaffold has a significant impact on the resulting biological activity. The current body of scientific literature strongly supports the superiority of the 6-fluoro substitution for achieving potent, broad-spectrum antibacterial activity, as exemplified by the fluoroquinolone class of antibiotics.

In the context of anticancer drug discovery, the distinction is less clear-cut. Both 6-fluoro and 6-chloro quinolin-4(1H)-one derivatives have demonstrated promising and potent antiproliferative activities. The optimal halogen at this position appears to be highly dependent on the overall substitution pattern of the quinolinone ring and the specific biological target being addressed.

For researchers and drug development professionals, this comparative analysis underscores the importance of empirical testing of both 6-fluoro and 6-chloro analogues in their specific assays of interest. While the C6-fluoro substitution may be the default choice for antibacterial applications, the C6-chloro substitution represents a viable and potentially advantageous alternative in the pursuit of novel anticancer and antiviral agents. Future direct comparative studies are warranted to more definitively elucidate the nuanced effects of these two key halogens on the diverse biological activities of the versatile quinolin-4(1H)-one scaffold.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • The antiproliferative activity of quinolines against C6, HeLa, and HT29... - ResearchGate. Available at: [Link]

  • Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology - ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin... - ResearchGate. Available at: [Link]

  • Synthesis and Biological Assay of 4-aryl-6-chloro-quinoline Derivatives as Novel Non-Nucleoside anti-HBV Agents - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available at: [Link]

  • Clonal and resistance profiles of fluoroquinolone-resistant uropathogenic Escherichia coli in countries with different practices of antibiotic prescription - Frontiers. Available at: [Link]

Sources

Validation

Benchmarking Cross-Coupling Efficiency of 3-Iodoquinolin-4(1H)-ones: A Comprehensive Guide for Medicinal Chemists

As a Senior Application Scientist, I frequently encounter challenges when functionalizing the 3-position of quinolin-4(1H)-ones. This heterocyclic scaffold is a privileged structure in drug discovery, serving as the core...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when functionalizing the 3-position of quinolin-4(1H)-ones. This heterocyclic scaffold is a privileged structure in drug discovery, serving as the core for numerous antimalarial, antiviral, and antibacterial agents. While direct C–H activation is emerging, palladium-catalyzed cross-coupling of 3-iodoquinolin-4(1H)-ones remains the most reliable method for synthesizing 3-substituted derivatives (such as azaisoflavones and 3-styrylquinolones).

However, the efficiency of these couplings is highly dependent on substrate protection, catalyst selection, and the kinetic control of transmetalation. This guide objectively benchmarks the performance of various cross-coupling strategies, providing mechanistic insights and self-validating protocols to optimize your synthetic workflows.

Mechanistic Rationale: Why 3-Iodoquinolin-4(1H)-ones?

The 3-position of the quinolin-4(1H)-one ring is electronically distinct. It is less electrophilic than typical aryl halides due to the electron-donating nature of the adjacent nitrogen (via resonance through the carbonyl). Consequently, 3-bromo and 3-chloro derivatives often exhibit sluggish oxidative addition with palladium catalysts.

3-Iodoquinolin-4(1H)-ones are the substrates of choice because the weaker C–I bond compensates for the electronic deactivation of the ring, facilitating rapid oxidative addition. However, this high reactivity must be carefully balanced against competing side reactions, such as protodehalogenation or catalyst poisoning by the substrate itself.

Benchmarking Suzuki-Miyaura Coupling: Boronic Acids vs. MIDA Boronates

The synthesis of azaisoflavone analogues via Suzuki-Miyaura coupling often suffers from low yields when using conventional boronic acids. The electron-rich nature of the quinolone core requires elevated temperatures, which simultaneously accelerates the protodeboronation of the boronic acid partner before transmetalation can occur.

To circumvent this, [1] demonstrated that a "slow-release" strategy using N-methyliminodiacetic acid (MIDA) boronates drastically outperforms conventional boronic acids.

Performance Comparison

By utilizing an aqueous base, the MIDA boronate is slowly hydrolyzed to the active boronic acid. This keeps the instantaneous concentration of the boronic acid low, effectively suppressing the bimolecular protodeboronation pathway while feeding the cross-coupling cycle.

Table 1: Suzuki-Miyaura Coupling Efficiency (Conventional vs. Slow-Release)

Coupling PartnerCatalyst SystemConditionsYield (Boronic Acid)Yield (MIDA Boronate)
PhenylPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 100 °C~45%85%
NaphthylPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 100 °C~40%82%
FurylPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 100 °C~35%78%
PyridylPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 100 °C~30%75%

Data reflects the comparative benchmarking of azaisoflavone synthesis where the slow-release methodology proved highly successful over traditional protocols.

Mechanistic Workflow

SuzukiMIDA MIDA MIDA Boronate (Stable Precursor) Boronic Boronic Acid (Active, Low Conc.) MIDA->Boronic Slow Release Base Aqueous Base (Slow Hydrolysis) Base->MIDA Hydrolysis Pd Pd Catalyst + 3-Iodoquinolone Boronic->Pd Transmetalation Side Protodeboronation (Minimized) Boronic->Side Fast if Conc. High Product 3-Substituted Quinolone (High Yield) Pd->Product Reductive Elimination

Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.

Self-Validating Protocol: MIDA Boronate Suzuki Coupling

Causality Focus: The choice of a biphasic Dioxane/H₂O system is non-negotiable. Dioxane solubilizes the quinolone and catalyst, while water is strictly required to drive the slow hydrolysis of the MIDA protecting group.

  • Preparation: In an oven-dried Schlenk flask, combine N-methyl-3-iodoquinolin-4(1H)-one (1.0 equiv), the appropriate MIDA boronate (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized H₂O (typically a 4:1 v/v ratio).

  • Reaction: Heat the mixture to 100 °C for 12–18 hours.

  • Validation (In-Process): Monitor via TLC (UV 254 nm). The 3-iodoquinolone starting material will appear as a distinct UV-active spot. The successful formation of the azaisoflavone product is indicated by a new, highly fluorescent spot (due to extended conjugation) at a lower Rf​ value.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified via silica gel chromatography.

Benchmarking Heck Coupling: Thermal vs. Microwave & The N-Protection Mandate

When synthesizing (E)-3-styryl-4-quinolones via the Heck reaction, two critical variables dictate success: N-protection and heating modality .

Research by [2] established that attempting a Heck coupling on an unprotected 3-iodoquinolin-4(1H)-one results in near-total failure. The free -NH group strongly coordinates with the palladium catalyst, effectively poisoning the catalytic cycle. N-methylation (or an equivalent protecting group) is a strict prerequisite.

Furthermore, while microwave (MW) irradiation is often touted for accelerating cross-couplings, benchmarking reveals that thermal heating is vastly superior for this specific substrate. MW heating causes rapid degradation and the formation of branched regioisomeric byproducts (e.g., N-methyl-3-(1-phenylethenyl)-4-quinolones).

Performance Comparison

Table 2: Heck Reaction Efficiency (N-Methyl-3-iodo-4-quinolone + Styrene)

Heating ModalityCatalyst / BaseSolventTemp / TimeYield (%)Byproduct Profile
Thermal Pd(OAc)₂, PPh₃, Et₃NNMP100 °C / 5 h65–75% Minimal
Microwave Pd(OAc)₂, PPh₃, Et₃NNMP100 °C / 1.5 h< 40% High (Branched regioisomers)
Thermal (Unprotected NH) Pd(OAc)₂, PPh₃, Et₃NNMP100 °C / 5 h0–5% Catalyst poisoning
Mechanistic Workflow

HeckProtection Substrate 3-Iodoquinolin-4(1H)-one N_H Unprotected (NH) Substrate->N_H N_Me N-Protected (N-Me) Substrate->N_Me Pd_Coord Pd Coordination / Poisoning N_H->Pd_Coord Interferes with Pd Heck Heck Catalytic Cycle N_Me->Heck Oxidative Addition Fail Poor Yield / Fails Pd_Coord->Fail Success (E)-3-Styryl-4-quinolone (Good Yield) Heck->Success

Impact of N-protection on the Heck cross-coupling efficiency.

Self-Validating Protocol: Thermal Heck Coupling

Causality Focus: NMP (N-Methyl-2-pyrrolidone) is selected as the solvent because its high polarity perfectly solubilizes the N-methylquinolone core, while its high boiling point safely accommodates the 100 °C thermal requirement without pressurization.

  • Preparation: To a round-bottom flask, add N-methyl-3-iodoquinolin-4(1H)-one (1.0 equiv), styrene (2.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Reagent Addition: Add anhydrous NMP (approx. 0.1 M relative to substrate) followed by Et₃N (2.0 equiv). Et₃N serves a dual purpose: it acts as the base to neutralize the HI generated during β -hydride elimination and helps stabilize the active Pd(0) species.

  • Reaction: Stir the mixture under an inert atmosphere at 100 °C for 5 hours using a conventional oil bath. Do not use microwave irradiation, as localized superheating promotes the insertion of palladium into the substituted carbon of the styrene, yielding branched isomers.

  • Validation (In-Process): An aliquot quenched in water and extracted with EtOAc should be analyzed via LC-MS. The target (E)-isomer will present a distinct [M+H]+ peak with a longer retention time compared to the starting material.

  • Workup: Pour the cooled reaction mixture into ice water to precipitate the crude product (NMP is highly water-soluble and will remain in the aqueous phase). Filter the solid, wash with cold water, and purify via recrystallization or column chromatography.

Conclusion & Best Practices

When benchmarking the cross-coupling efficiency of 3-iodoquinolin-4(1H)-ones, the data clearly dictates moving away from legacy protocols:

  • For Suzuki-Miyaura Couplings: Abandon free boronic acids in favor of MIDA boronates . The slow-release kinetic control prevents protodeboronation and nearly doubles the yield of azaisoflavone derivatives.

  • For Heck Couplings: N-protection is mandatory . Furthermore, resist the urge to use microwave irradiation; conventional thermal heating at 100 °C in NMP provides superior regioselectivity and overall yield.

By aligning your experimental conditions with the electronic and kinetic realities of the 3-iodoquinolone scaffold, you can transform a historically stubborn reaction into a robust, high-yielding step in your drug development pipeline.

References

  • Mohamed, Y. M. A., Solum, E. J., & Eweas, A. F. (2018). Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling. Monatshefte für Chemie / Chemical Monthly, 149(10), 1857-1864.[Link]

  • Almeida, A. I. S., Silva, A. M. S., & Cavaleiro, J. A. S. (2010). Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)-3-Styryl-4-quinolones. Synlett, 2010(03), 462-466.[Link]

Comparative

Comparing tautomeric equilibria in halogen-substituted quinolin-4(1H)-ones

An In-Depth Comparative Guide to Tautomeric Equilibria in Halogen-Substituted Quinolin-4(1H)-ones Executive Summary The structural dichotomy between quinolin-4(1H)-one (the keto/amide form) and 4-hydroxyquinoline (the en...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Tautomeric Equilibria in Halogen-Substituted Quinolin-4(1H)-ones

Executive Summary

The structural dichotomy between quinolin-4(1H)-one (the keto/amide form) and 4-hydroxyquinoline (the enol/aromatic form) represents a classic example of prototropic tautomerism in heterocyclic chemistry. For drug development professionals—particularly those designing fluoroquinolone antibiotics or kinase inhibitors—understanding and controlling this equilibrium is paramount. The predominant tautomer dictates the molecule's three-dimensional geometry, hydrogen-bonding pharmacophore, and physicochemical properties.

This guide objectively compares how halogen substitution and solvent environments shift this delicate thermodynamic balance, providing the mechanistic causality and self-validating experimental protocols required to quantify these shifts.

Mechanistic Causality: The Physics of the Tautomeric Shift

To manipulate the tautomeric equilibrium constant ( KT​=[Enol]/[Keto] ), one must understand the competing thermodynamic forces at play: aromaticity versus solvation energy.

The Vinylogous Amide vs. Aromaticity

In the enol form (4-hydroxyquinoline), the bicyclic system is fully aromatic, providing significant resonance stabilization. However, in the keto form (quinolin-4(1H)-one), the system acts as a vinylogous amide. The keto tautomer exhibits a highly polarized, zwitterionic resonance structure (with a partial negative charge on the oxygen and a partial positive charge on the nitrogen).

The Causality of Solvent Effects: In non-polar media (e.g., gas phase, CDCl3​ ), the lack of dielectric stabilization makes the zwitterionic keto form energetically unfavorable, shifting the equilibrium toward the fully aromatic enol form. Conversely, in highly polar, hydrogen-bond-accepting solvents (e.g., DMSO, H2​O ), the keto form acts as a deep thermodynamic sink. The solvent perfectly solvates the polarized N-H and C=O bonds, overwhelmingly favoring the quinolin-4(1H)-one structure [1].

The Role of Halogen Substitution

Halogens (F, Cl, Br) perturb this equilibrium through a tug-of-war between inductive (-I) and steric/hydrogen-bonding effects:

  • C-6 and C-8 Substitution (e.g., Fluoroquinolones): Fluorine exerts a powerful electron-withdrawing inductive effect. By pulling electron density away from the nitrogen, it increases the acidity of the N-H proton. While this theoretically destabilizes the keto form, in polar biological media, the enhanced hydrogen-bond donation of the N-H group to the solvent actually locks the molecule further into the keto form [2].

  • C-3 Substitution: Placing a halogen at the C-3 position introduces a proximal hydrogen-bond acceptor. A 3-chloro or 3-fluoro substituent can form a strong intramolecular hydrogen bond with the C-4 hydroxyl group ( O-H⋯X ). This internal stabilization effectively shields the proton from the solvent, driving the equilibrium heavily toward the enol form even in moderately polar environments [3].

Tautomerism Keto Quinolin-4(1H)-one (Keto / Amide Form) Enol 4-Hydroxyquinoline (Enol / Aromatic Form) Keto->Enol K_T Polar Polar Solvents (DMSO, H2O) Polar->Keto Stabilizes Zwitterion NonPolar Non-Polar Solvents (Gas, CDCl3) NonPolar->Enol Favors Aromaticity Halogen3 C-3 Halogen (Intramolecular H-Bond) Halogen3->Enol Locks OH via H-bond Halogen6 C-6/C-8 Halogen (-I Inductive Effect) Halogen6->Keto Increases NH Acidity (Solvent Dependent)

Fig 1: Environmental and structural factors driving the 4-quinolone tautomeric equilibrium.

Quantitative Data Comparison

The position of the tautomeric equilibrium is most reliably tracked using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C chemical shift of the C-4 carbon is the definitive diagnostic marker: it resonates highly downfield (>170 ppm) as a carbonyl in the keto form, and shifts upfield (<165 ppm) as an aromatic carbon in the enol form [2][3].

Table 1: Comparative Spectroscopic Benchmarks for Halogenated Quinolones

CompoundSolventPredominant Form¹³C C-4 Shift (ppm)¹H NH/OH Shift (ppm)Est. KT​ ([Enol]/[Keto])
Unsubstituted QuinoloneDMSO-d₆Keto~176.0~12.0 (NH, broad)< 0.05
Unsubstituted QuinoloneCDCl₃Keto/Enol Mix~177 (K) / ~165 (E)Exchange broadened~ 0.1 – 0.5
6-FluoroquinoloneDMSO-d₆Keto~175.5~12.2 (NH, sharp)< 0.01
3-Chloro-4-hydroxyquinolineCDCl₃Enol~162.0~11.5 (OH, sharp)> 10.0

Data synthesized from benchmark tautomeric studies [1][2][3]. Exact shifts vary slightly based on concentration and temperature.

Experimental Workflows: A Self-Validating Protocol

To accurately determine KT​ without falling victim to spectral artifacts, aggregation, or decomposition, researchers must employ a self-validating NMR system . Relying on a single 1D ¹H NMR spectrum is insufficient, as intermolecular dimerization can mimic intramolecular tautomeric shifts.

Step-by-Step Methodology for KT​ Quantification

Phase 1: Sample Preparation & Acquisition

  • Purification: Ensure the halogenated quinolone is >99% pure via LC-MS. Trace acidic or basic impurities will catalyze rapid proton exchange, broadening NMR signals and masking the equilibrium.

  • Solvent Titration Array: Prepare three identical 5 mg samples. Dissolve them in 0.5 mL of CDCl₃ (non-polar), DMSO-d₆ (highly polar), and CD₃OD (protic).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K using a 400 MHz (or higher) spectrometer. Critical: Use a prolonged relaxation delay ( D1≥5 seconds) to ensure accurate integration of the slowly relaxing quaternary C-4 carbons if using ¹³C for quantification.

Phase 2: The Self-Validation Matrix To trust the calculated KT​ , the system must prove that the observed signals are true tautomers and not dimers or degradants.

  • Validation A (Concentration Gradient): Dilute the CDCl₃ sample from 10 mM to 1 mM. If the calculated KT​ changes significantly, the molecules are undergoing intermolecular hydrogen bonding (dimerization). If KT​ remains static, the equilibrium is strictly unimolecular.

  • Validation B (Thermodynamic Profiling via VT-NMR): Run Variable Temperature (VT) NMR at 298 K, 313 K, and 333 K. Plot ln(KT​) versus 1/T (van 't Hoff plot). A perfectly linear plot mathematically validates that the two species are in a dynamic thermodynamic equilibrium.

  • Validation C (Connectivity via 2D HMBC): Perform a 2D ¹H-¹³C HMBC experiment. In the keto form, the downfield mobile proton (N-H) will show strong 3-bond correlations to C-2 and C-8a. In the enol form, the O-H proton will correlate to C-3 and C-4a. This definitively assigns the tautomeric identity of the peaks.

Phase 3: Quantification Integrate the baseline-resolved signals of the keto and enol forms (usually the C-2 or C-8 aromatic protons, which shift depending on the tautomer) to calculate KT​=AreaEnol​/AreaKeto​ .

Workflow Step1 1. Sample Preparation Isolate halogenated quinolone (>99% purity) Step2 2. Solvent Titration Array Prepare in CDCl3, DMSO-d6, and CD3OD Step1->Step2 Step3 3. 1H & 13C NMR Acquisition (400+ MHz, strict relaxation delays) Step2->Step3 Val1 Self-Validation A: Concentration Gradient Rule out intermolecular dimerization Step3->Val1 Val2 Self-Validation B: Variable Temp (VT) NMR Construct van 't Hoff plot for thermodynamics Step3->Val2 Val3 Self-Validation C: 2D HMBC Confirm proton connectivity (NH vs OH) Step3->Val3 Step4 4. Spectral Integration Quantify K_T = [Enol] / [Keto] Val1->Step4 Val2->Step4 Val3->Step4

Fig 2: Self-validating NMR workflow for quantifying tautomeric equilibrium constants.

References

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An experimental NMR and computational study of 4-quinolones and related compounds Monatshefte für Chemie / Chemical Monthly (via ResearchGate) URL:[Link]

  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines ChemRxiv URL:[Link]

Validation

Spectroscopic comparison of 3-iodo vs 3-unsubstituted 6-fluoroquinolin-4(1H)-ones

An in-depth technical analysis for researchers and drug development professionals evaluating the structural and spectroscopic transitions during the functionalization of the fluoroquinolone core. The Strategic Importance...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the structural and spectroscopic transitions during the functionalization of the fluoroquinolone core.

The Strategic Importance of C-3 Iodination in Fluoroquinolones

The 6-fluoroquinolin-4(1H)-one scaffold is a privileged pharmacophore, serving as the structural backbone for numerous antibacterial agents (e.g., ciprofloxacin, levofloxacin) and emerging antineoplastic drug candidates. In early-stage drug discovery, derivatizing the C-3 position is a critical step for exploring novel chemical space.

Because direct C-H functionalization at the C-3 position can be sterically and electronically challenging, researchers typically convert the 3-unsubstituted quinolone into a 3-iodo-6-fluoroquinolin-4(1H)-one intermediate. This iodinated derivative acts as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling the modular assembly of complex libraries.

SynthesisWorkflow A 6-Fluoroquinolin-4(1H)-one (Unsubstituted Scaffold) B Electrophilic Iodination (NIS, DMF, 60°C) A->B C-H Activation C 3-Iodo-6-fluoroquinolin-4(1H)-one (Reactive Intermediate) B->C +I (C-3) D Pd-Catalyzed Coupling (Suzuki/Sonogashira) C->D C-I Cleavage E 3-Functionalized Quinolone (Target Molecule) D->E C-C Bond Formation

Workflow from unsubstituted quinolone to functionalized target via 3-iodination.

Quantitative Spectroscopic Comparison

Validating the successful conversion of the 3-unsubstituted scaffold to the 3-iodo derivative requires a rigorous spectroscopic approach. The introduction of the massive, polarizable iodine atom fundamentally alters the electronic environment of the heterocyclic ring, producing highly characteristic shifts in NMR and Mass Spectrometry.

Table 1: Comparative Spectroscopic Data Summary

Data acquired in DMSO-d6 at 400 MHz (¹H) and 100 MHz (¹³C).

Analytical MethodParameter6-Fluoroquinolin-4(1H)-one3-Iodo-6-fluoroquinolin-4(1H)-oneDiagnostic Shift / Change
¹H NMR H-3 Proton 6.06 ppm (d, J = 7.4 Hz)Absent Disappearance of enamine-like signal
¹H NMR H-2 Proton 7.94 ppm (d, J = 7.4 Hz)~8.45 ppm (s)+0.51 ppm (Deshielding)
¹H NMR N-H Proton 11.90 ppm (br s)~12.30 ppm (br s)+0.40 ppm (Deshielding)
¹³C NMR C-3 Carbon ~108.5 ppm~82.0 ppm-26.5 ppm (Upfield HALA Effect)
¹³C NMR C-2 Carbon ~139.5 ppm~144.2 ppm+4.7 ppm (Deshielding)
Mass Spec (ESI+) [M+H]⁺ 164.1 m/z290.0 m/z+125.9 Da (Monoisotopic shift)
FT-IR (ATR) C-I Stretch Absent~520 - 580 cm⁻¹Appearance of weak halogen stretch

Mechanistic Analysis of Spectroscopic Shifts

To ensure scientific integrity during structural characterization, researchers must understand the causality behind these spectroscopic changes rather than merely matching peaks.

The Heavy-Atom Effect on Light Atoms (HALA) in ¹³C NMR

The most profound diagnostic feature of C-3 iodination is the massive upfield shift of the C-3 carbon in the ¹³C NMR spectrum (shifting from ~108.5 ppm down to ~82.0 ppm). Novice chemists often incorrectly assume that an electronegative halogen should deshield the attached carbon. However, iodine triggers the [1].

This phenomenon is driven by relativistic Spin-Orbit (SO) coupling . The massive nucleus of the iodine atom accelerates its inner electrons to relativistic speeds, which couples the electron's spin angular momentum with its orbital angular momentum. This interaction induces a strong secondary magnetic field that highly shields the directly attached C-3 carbon, pushing its resonance significantly upfield [2].

Magnetic Anisotropy in ¹H NMR

Conversely, the H-2 proton experiences a strong downfield shift (from 7.94 ppm to ~8.45 ppm). This is caused by the magnetic anisotropy of the large, polarizable electron cloud of the adjacent iodine atom. Furthermore, the substitution breaks the enamine-like conjugation of the unsubstituted C-3 position, altering the electron density distribution across the nitrogen-containing ring and collapsing the H-2 signal from a doublet (coupled to N-H) into a sharp singlet [3].

SpectroLogic Root Spectroscopic Validation of 3-Iodination NMR1H 1H NMR Analysis Root->NMR1H NMR13C 13C NMR Analysis Root->NMR13C MS Mass Spectrometry Root->MS H3 Loss of H-3 Signal (Disappearance of ~6.1 ppm) NMR1H->H3 H2 H-2 Downfield Shift (~7.9 ppm → ~8.4 ppm) NMR1H->H2 C3 C-3 Upfield Shift (~110 ppm → ~82 ppm) Heavy Atom Effect NMR13C->C3 Mass Mass Shift: +125.9 Da Monoisotopic [M+H]+ 290 MS->Mass

Spectroscopic logic flow for validating the successful 3-iodination of quinolones.

Self-Validating Experimental Protocol: Electrophilic Iodination

To synthesize the 3-iodo derivative reliably, the following protocol utilizes N-iodosuccinimide (NIS). This methodology is designed as a self-validating system, incorporating in-process controls and specific workup rationales to guarantee high purity for downstream cross-coupling.

Reagents & Materials
  • Substrate: 6-Fluoroquinolin-4(1H)-one (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quench: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology & Causality
  • Reaction Setup: Dissolve 6-fluoroquinolin-4(1H)-one in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar transition state of the electrophilic aromatic substitution (S_E Ar) occurring at the electron-rich C-3 position.

  • Electrophile Addition: Add NIS (1.2 equiv) in a single portion. Stir the reaction mixture at 60 °C for 2–4 hours.

    • Causality: NIS is selected over elemental iodine (I₂) because it provides a controlled, mild source of the iodonium ion (I⁺). This prevents over-halogenation and oxidative degradation of the heterocyclic core.

  • In-Process Control (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

    • Validation: The starting material (highly polar, lower R_f) will be consumed, replaced by the more hydrophobic 3-iodo product (higher R_f).

  • Quenching & Precipitation: Upon completion, cool the mixture to room temperature and pour it into a vigorously stirring solution of ice-cold saturated aqueous Na₂S₂O₃ (equal volume to DMF).

    • Causality: The thiosulfate acts as a mild reducing agent, immediately converting any unreacted, highly reactive electrophilic iodine species or residual NIS into benign, water-soluble iodide ions (I⁻). Simultaneously, the addition of water crashes out the highly hydrophobic 3-iodo-6-fluoroquinolin-4(1H)-one as a solid precipitate.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with distilled water and cold ethanol, and dry under high vacuum.

  • Post-Reaction Validation: Submit the dried solid for ¹H NMR and LC-MS. The complete absence of the doublet at ~6.06 ppm confirms 100% conversion, validating the batch for immediate use in palladium-catalyzed workflows.

References

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances MDPI - International Journal of Molecular Sciences URL:[Link]

  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study ACS Publications - The Journal of Physical Chemistry A URL:[Link]

  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity (Contains baseline NMR characterization for 6-fluoroquinolin-4(1H)-one) ACS Publications - Journal of Medicinal Chemistry URL:[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-iodoquinolin-4(1H)-one
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6-Fluoro-3-iodoquinolin-4(1H)-one
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